Product packaging for Chromate (CrO42-), hydrogen(Cat. No.:CAS No. 15596-54-0)

Chromate (CrO42-), hydrogen

Cat. No.: B1215962
CAS No.: 15596-54-0
M. Wt: 117 g/mol
InChI Key: SNQOSLDJBAESSM-UHFFFAOYSA-M
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Description

Significance of Chromium(VI) in Geochemical and Biogeochemical Cycles

Chromium(VI) plays a dynamic role in geochemical and biogeochemical cycles, with its behavior largely dictated by the redox conditions of the environment. imgroupofresearchers.com In oxidizing environments, Cr(VI) is the more prominent form, characterized by its high mobility. imgroupofresearchers.com Conversely, under reducing conditions, the less mobile Cr(III) is the predominant species. imgroupofresearchers.com

The primary natural source of chromium to the oceans is through rivers, where it is released from the weathering of silicate (B1173343) rocks. frontiersin.orgnerc.ac.uk This process, driven by manganese oxides, oxidizes the naturally occurring Cr(III) to Cr(VI). frontiersin.orgnerc.ac.uk As a result, both Cr(III) and Cr(VI) are present in river waters that flow into the oceans. frontiersin.orgnerc.ac.uk

Within the marine environment, the cycling of chromium is complex. It involves reductive removal onto particles, especially in oxygen-depleted waters, and redistribution through ocean circulation. researchgate.net The primary removal of chromium from the oceans occurs in organic carbon-rich, oxygen-poor shelf sediments. researchgate.net The reversible nature of chromium's redox transformations creates dynamic cycles that can be resistant to conventional treatment methods. nih.gov

Historical Context of Chromium(VI) Research

The scientific history of chromium dates back over two centuries. researchgate.net However, significant focus on Cr(VI) as an environmental contaminant is a more recent development, driven by the recognition of its widespread industrial use and the subsequent discovery of its presence in soil, surface water, and groundwater. researchgate.net Industrial activities such as metal plating, leather tanning, and the manufacturing of pigments have led to the release of Cr(VI) into the environment. nih.govfrontiersin.org

A notable case that brought public and regulatory attention to Cr(VI) contamination was the release of hexavalent chromium into the groundwater from the Pacific Gas and Electric Company (PG&E) Hinkley compressor station between 1952 and 1964. usgs.gov This event spurred extensive research into the fate and transport of Cr(VI) in groundwater systems and led to the development of remediation strategies. usgs.gov

Early research focused on understanding the fundamental chemistry of Cr(VI) in aqueous solutions and its toxicological effects. researchgate.net Over time, the scope of research has expanded to include its complex biogeochemical cycling, the development of sophisticated analytical techniques for its detection and speciation, and innovative remediation technologies. nih.govshd-pub.org.rs

Overview of Chromium(VI) Speciation Dynamics in Aqueous Environments

The speciation of chromium(VI) in aqueous environments is highly dependent on both pH and the total chromium concentration. mdpi.com The primary Cr(VI) species in water are chromic acid (H2CrO4), hydrogen chromate (B82759) (HCrO4-), chromate (CrO42-), and dichromate (Cr2O72-). nih.govwikipedia.orgacs.org

The hydrogen chromate ion (HCrO4-) is a monovalent inorganic anion formed from the deprotonation of one of the hydroxyl groups in chromic acid. nih.gov It is a key intermediate in the equilibrium between chromic acid and the chromate ion. wikipedia.org The equilibrium between these species is described by the following reactions:

H2CrO4 ⇌ HCrO4- + H+

HCrO4- ⇌ CrO42- + H+ wikipedia.org

The pKa for the second dissociation (HCrO4- to CrO42-) is approximately 5.9. wikipedia.org

At low pH values (below 1), chromic acid is the dominant species. smolecule.com In the pH range of 1 to 6, hydrogen chromate (HCrO4-) and dichromate (Cr2O72-) are the predominant species. acs.orgsmolecule.com As the pH increases to alkaline conditions (above 8), the chromate ion (CrO42-) becomes the most abundant species. mdpi.comacs.orgsmolecule.com The interconversion between hydrogen chromate and dichromate is also an important equilibrium:

2 HCrO4- ⇌ Cr2O72- + H2O wikipedia.org

The following interactive table summarizes the dominant Cr(VI) species at different pH ranges.

pH RangeDominant Cr(VI) Species
< 1Chromic Acid (H2CrO4)
1 - 6Hydrogen Chromate (HCrO4-), Dichromate (Cr2O72-)
> 8Chromate (CrO42-)

Data sourced from multiple scientific studies. mdpi.comacs.orgsmolecule.com

Research Gaps and Challenges in Understanding Chromium(VI) Transformations

Despite significant research, several gaps and challenges remain in fully understanding the environmental transformations of Chromium(VI). One of the primary challenges is the complexity and persistence of chromium contamination, which is often more intricate than initially acknowledged. nih.gov

A key area of ongoing research is the reversible nature of chromium redox transformations. nih.gov The traditional view of stable, non-toxic Cr(III) and mobile, toxic Cr(VI) is being challenged by evidence suggesting that all forms of chromium may pose risks under certain environmental conditions. nih.gov The potential for re-oxidation of Cr(III) back to Cr(VI) in certain environments complicates long-term remediation efforts.

Furthermore, the influence of natural organic matter (NOM) on the reduction of Cr(VI) is an area that requires more investigation. goldschmidt.info NOM can inhibit the rate of Cr(VI) reduction by co-precipitating with the reduced Cr(III) products, thereby blocking reactive sites. goldschmidt.info However, NOM can also promote reduction through various mechanisms, including acting as an electron shuttle. goldschmidt.info The dual role of NOM presents a significant challenge in predicting the fate of Cr(VI) in natural systems.

Another challenge lies in translating laboratory-based remediation successes to large-scale environmental applications. nih.gov While many studies report high removal efficiencies for Cr(VI) in controlled settings, these methods often fail to address the vast scale of existing contamination and the complexities of real-world geological and chemical conditions. nih.gov Future research needs to focus on developing more effective and sustainable remediation strategies that consider the entire biogeochemical cycle of chromium. nih.govmontana.edu

Finally, there is a need for more comprehensive studies on the isotopic fractionation of chromium during its various transformation processes. nerc.ac.uk Understanding how different chromium isotopes are partitioned between Cr(III) and Cr(VI) can provide valuable insights into the specific reduction and oxidation pathways occurring in a given environment. nerc.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrHO4- B1215962 Chromate (CrO42-), hydrogen CAS No. 15596-54-0

Properties

CAS No.

15596-54-0

Molecular Formula

CrHO4-

Molecular Weight

117 g/mol

IUPAC Name

hydroxy-oxido-dioxochromium

InChI

InChI=1S/Cr.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1

InChI Key

SNQOSLDJBAESSM-UHFFFAOYSA-M

SMILES

O[Cr](=O)(=O)[O-]

Canonical SMILES

O[Cr](=O)(=O)[O-]

Other CAS No.

15596-54-0

Origin of Product

United States

Chemical Speciation and Equilibrium Dynamics of Chromate and Hydrogen Chromate

Protonation Equilibria of Chromate (B82759) (CrO₄²⁻ ⇌ HCrO₄⁻ ⇌ H₂CrO₄)

Influence of pH on Speciation

The pH of an aqueous solution is a primary determinant of the dominant chromium(VI) species present. In alkaline to neutral conditions, the chromate ion (CrO₄²⁻) is the predominant form. researchgate.netwikipedia.orgyoutube.com As the pH becomes more acidic, protonation occurs, leading to the formation of hydrogen chromate (HCrO₄⁻), also known as bichromate. This equilibrium is described by the following reaction:

HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺

The pKa for this equilibrium is approximately 5.9, indicating that at a pH below this value, HCrO₄⁻ becomes a significant species. wikipedia.org In strongly acidic solutions, further protonation can occur to form chromic acid (H₂CrO₄). researchgate.netatamanchemicals.com However, the existence and concentration of molecular chromic acid are subject to debate, with reported pKa values for its first dissociation varying widely. wikipedia.orgatamanchemicals.comwikipedia.org

The general distribution of these species as a function of pH can be summarized as follows:

Alkaline pH (pH > 8): Chromate (CrO₄²⁻) is the dominant species. acs.org

Slightly acidic to neutral pH (pH ~6-7): A mixture of CrO₄²⁻ and HCrO₄⁻ exists.

Acidic pH (pH < 6): Hydrogen chromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻) are the major forms. researchgate.netwikipedia.orgacs.org

The visual effect of this pH-dependent equilibrium is a color change from the yellow of the chromate ion in alkaline solutions to the orange of the dichromate ion in acidic solutions. youtube.comsydney.edu.aursc.org

Dimerization Equilibria (2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O) and Polyoxyanion Formation

In acidic solutions, hydrogen chromate ions can undergo a dimerization reaction to form the dichromate ion (Cr₂O₇²⁻) and water. wikipedia.orgresearchgate.net This equilibrium is represented as:

2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

The equilibrium constant for this dimerization (log KD) is approximately 2.05. atamanchemicals.comwikipedia.org The formation of dichromate is favored by increasing the total chromium(VI) concentration. researchgate.net This equilibrium is independent of pH in that it does not directly involve H⁺ ions, however, the concentration of the reactant, HCrO₄⁻, is pH-dependent. wikipedia.org

Under highly acidic conditions and at very high chromium concentrations, further condensation reactions can lead to the formation of polyoxyanions such as trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻). wikipedia.orgresearchgate.net These species are formed from the corner-sharing of tetrahedral CrO₄ units. wikipedia.org

Kinetic Aspects of Speciation Interconversions

The interconversion between the different chromium(VI) species is generally rapid. researchgate.net Studies using techniques like stopped-flow kinetic measurements have shown that the conversion of HCrO₄⁻ to Cr₂O₇²⁻ in acidic conditions is catalyzed by H⁺ ions, suggesting the formation of a protonated intermediate, possibly HCr₂O₇⁻. researchgate.net The forward and backward rate constants for the dimerization equilibrium have been determined through concentration jump experiments. researchgate.net

The slowest dimerization reaction occurs around pH 7, with a lifetime of a few minutes in the absence of catalysts. researchgate.net In basic solutions, the hydrolysis of dichromate to form two chromate ions is essentially irreversible and proceeds on a stopped-flow timescale, being first order with respect to both Cr₂O₇²⁻ and OH⁻. researchgate.net The kinetics of these interconversions are crucial for accurately modeling the behavior of chromium(VI) in dynamic systems. nih.gov

Thermodynamic Modeling of Chromium(VI) Speciation in Varied Aquatic Systems

Thermodynamic models are essential tools for predicting the speciation of chromium(VI) in diverse aquatic environments. researchgate.netcdnsciencepub.com These models utilize equilibrium constants for the various protonation and dimerization reactions to calculate the distribution of CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻ as a function of pH, total chromium concentration, and other solution parameters. researchgate.netpsu.edu

Computer programs such as Mineql+, Geochemist's Workbench, and Visual Minteq can be employed to generate thermodynamic speciation diagrams. researchgate.net These diagrams, often presented as Eh-pH plots, illustrate the stability fields of different chromium species under varying redox potential and pH conditions. researchgate.net Such models are critical for assessing the mobility, bioavailability, and potential toxicity of chromium in natural waters and industrial effluents. pjoes.commdpi.com

The accuracy of these models relies on the quality of the thermodynamic data, including equilibrium constants and their dependence on temperature and ionic strength. nist.gov While thermodynamic calculations provide a valuable framework for predicting speciation, they are sometimes contradicted by analytical studies, which may reveal the presence of other forms like organically bound chromium or colloidally sorbed species, highlighting the kinetic inertness of certain chromium(III) complexes. pjoes.com

Influence of Ionic Strength on Speciation

The ionic strength of the solution can influence the equilibrium constants of the chromate speciation reactions. researchgate.netualberta.ca Changes in ionic strength can affect the activity coefficients of the ions involved in the equilibria, thereby shifting the position of the equilibrium. acs.org

For instance, the dimerization constant of hydrogen chromate to dichromate has been shown to be dependent on ionic strength. ualberta.ca An increase in ionic strength can favor the formation of dichromate. ualberta.ca This is particularly relevant in environments with high dissolved solids, such as certain industrial wastewaters or saline groundwater. nih.govkoreascience.kr

The effect of ionic strength is more pronounced for outer-sphere surface complexes, where background electrolyte ions are in the same plane. researchgate.net While some studies have shown that increasing ionic strength can inhibit the removal of chromate from solution, others have found the effect to be relatively small compared to factors like pH and temperature, especially at ionic strengths below 0.1 M. acs.orgkoreascience.krissmge.org The specific ions present in the background electrolyte can also have an effect; for example, Cr(VI) removal in sulfate-containing solutions was found to be greater than in nitrate (B79036) solutions of the same ionic strength. nih.gov

Redox Transformation Mechanisms of Chromium Vi

Abiotic Reduction Mechanisms of Chromium(VI) to Chromium(III)

Abiotic reduction involves the transformation of Cr(VI) to Cr(III) through chemical reactions with reducing substances present in the environment, without direct microbial involvement.

Dissolved organic matter (DOM), particularly humic substances like humic acid (HA) and fulvic acid, can act as electron donors to reduce Cr(VI). This process is highly dependent on environmental conditions, especially pH.

The reduction of Cr(VI) by humic acids, extracted from sources like peat and lignite, proceeds as a first-order reaction with respect to the Cr(VI) concentration and a partial order of approximately 0.5 with respect to the hydrogen ion [H⁺] concentration. nih.govwhiterose.ac.uk The reaction is more rapid in acidic conditions and slows significantly in alkaline environments. nih.gov For instance, peat humic acid has been shown to reduce Cr(VI) across a broad pH range of 3.7 to 10.5. nih.gov The proposed mechanism involves an initial rapid formation of a chromate (B82759) ester with phenolic or hydroxyl functional groups on the humic acid molecule, which is more favorable under acidic conditions. nih.govwhiterose.ac.uk This is followed by an electron transfer step that reduces Cr(VI) to Cr(III) and results in the loss of substituted phenolic and hydroxyl groups from the humic acid structure. nih.govwhiterose.ac.uk The resulting Cr(III) often forms a stable, inner-sphere adsorption complex with the partially degraded humic acid. nih.govwhiterose.ac.uk

In some anaerobic systems, the interaction between DOM, iron, and quinone-reducing bacteria can create a closely coupled biotic and abiotic pathway that enhances Cr(VI) reduction. nih.govrsc.orgrsc.org DOM can act as an electron shuttle, facilitating the transfer of electrons and promoting the transformation process. rsc.orgrsc.org

Table 1: Effect of pH on Cr(VI) Reduction by Humic Acids

Humic Acid Source pH Range Studied Reactivity Trend
Peat 3.7 - 10.5 Reduction observed across the entire range; faster at lower pH. nih.gov

Ferrous iron (Fe(II)), both in its dissolved form and as a structural component of minerals, is a significant reductant of Cr(VI) in natural environments. acs.org Iron-bearing clay minerals, such as montmorillonite and nontronite, are widespread and can effectively reduce the mobile Cr(VI) to the less soluble Cr(III). nih.govresearchgate.netresearchgate.netacs.org

The kinetics of this reduction are strongly influenced by several factors, including pH, ionic strength, total iron content, and particularly the fraction of reduced structural Fe(II) relative to the total iron [Fe(II)/Fe(total)]. nih.govresearchgate.netacs.org Studies have shown that the rate constant for Cr(VI) reduction by these clay minerals can vary by over three orders of magnitude depending on the Fe(II)/Fe(total) ratio. nih.govresearchgate.netacs.org The primary product of this reaction is typically a Cr(III)-hydroxide, while the iron remains within the clay mineral structure. nih.govresearchgate.netacs.org The reduction is a simple and effective method for Cr(VI) decontamination. researchgate.net In some cases, dicarboxylic acids in acidic solutions can enhance the photoreduction of Cr(VI) in the presence of Fe(II)/Fe(III) systems. researchgate.net

| Ionic Strength | Has an effect on the reaction rate. | nih.govacs.org |

Hydrogen sulfide (B99878) (H₂S) is a potent reducing agent for Cr(VI) in aqueous environments, particularly under sulfate-reducing conditions. researchgate.netpbworks.com The reaction stoichiometry shows that 1.5 moles of sulfide are required to reduce 1 mole of Cr(VI), yielding chromium hydroxide (B78521) [Cr(OH)₃] and elemental sulfur (S) as the primary stable products. pbworks.com

Photoreduction is a process where light energy drives the reduction of Cr(VI). This is often facilitated by semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), or metal-organic frameworks (MOFs). tandfonline.comresearchgate.netacs.org The process typically involves the generation of electron-hole pairs in the catalyst upon irradiation with UV or visible light. The photogenerated electrons then reduce Cr(VI) to Cr(III). tandfonline.com

The efficiency of photoreduction is affected by several parameters:

pH: The process is generally more favored at lower (acidic) pH values. researchgate.netacs.orgnih.gov This is because chromate species like HCrO₄⁻, which are prevalent in acidic conditions, have a higher reduction potential. nih.gov

Hole Scavengers: Organic compounds, such as ethanol and humic acid, can act as "hole scavengers." researchgate.netacs.orgnih.gov They react with the photogenerated holes, which prevents the recombination of electrons and holes, thereby increasing the availability of electrons for Cr(VI) reduction. researchgate.netnih.gov

Catalyst Dosage: An increase in catalyst dosage generally leads to a higher removal rate of Cr(VI), up to a certain point. researchgate.netnih.gov

Adsorption Synergy: The removal of Cr(VI) can be enhanced by a synergistic mechanism where Cr(VI) anions are first adsorbed onto the surface of the photocatalyst, enriching the pollutant concentration at the reaction site before photoreduction occurs. tandfonline.com

Table 3: Research Findings on Cr(VI) Photoreduction

Photocatalyst Light Source Key Findings Reference
Titanium dioxide (TiO₂) UV Addition of ethanol as a hole scavenger significantly increased the photoreduction rate. researchgate.net
Cerium-doped Zirconia (Ce-ZrO₂) Visible Light Humic acid acted as a hole scavenger, favoring photoreduction. The process was more efficient at lower pH. nih.gov
Zinc-based MOF Natural Sunlight Reduction was most efficient in acidic pH and with the addition of ethanol as a hole scavenger. acs.org

Certain materials can act as catalysts to accelerate the reduction of Cr(VI) by a separate reducing agent. This approach is distinct from photoreduction, although some materials can function in both roles.

Palladium-based catalysts, for example, have demonstrated high efficiency. A catalyst of palladium supported on titanium dioxide (Pd/TiO₂) was able to reduce over 99% of a 50 mg/L K₂Cr₂O₇ solution within 30 minutes at room temperature, using formic acid (HCOOH) as the reductant. mdpi.com Metal-organic frameworks (MOFs) can also serve as effective catalysts. researchgate.net For instance, an iron-based MOF, MOF-525(Fe), has been used to catalyze the reduction of Cr(VI) by oxalic acid. researchgate.net

Furthermore, electrochemical methods can utilize catalysts to facilitate Cr(VI) reduction. The use of [Fe(CN)₆]³⁻ as a molecular electrocatalyst has been shown to significantly lower the overpotential required for Cr(VI) reduction on carbon electrodes and prevent the fouling of the electrode surface. acs.org

Biotic Reduction Mechanisms of Chromium(VI) by Microorganisms

A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of reducing toxic Cr(VI) to the more benign Cr(III) as part of their metabolic processes. frontiersin.orgmicrobiologyjournal.orgnih.gov This bioreduction is a key mechanism for chromium detoxification in the environment. nih.gov Microbial reduction can occur through several pathways, which are broadly categorized as direct and indirect reduction. microbiologyjournal.org

Direct Enzymatic Reduction: This is the most well-characterized mechanism, where microbial enzymes directly facilitate the transfer of electrons to Cr(VI), which acts as an electron acceptor. frontiersin.orgnih.gov

Anaerobic Reduction: Under anaerobic conditions, some bacteria can use Cr(VI) as a terminal electron acceptor in their respiratory chain, a process involving membrane-bound enzymes such as chromate reductases. nih.gov

Aerobic Reduction: In the presence of oxygen, the reduction is typically carried out by soluble, cytosolic enzymes. nih.gov This process is often enhanced by enzyme co-factors like NADH. nih.gov

Many different types of bacteria have been identified as Cr(VI) reducers, and often, resistance to chromium toxicity is a common trait among these organisms. frontiersin.orgnih.gov For example, resistant strains of Lactobacillus have been shown to completely reduce 32 ppm of Cr(VI) within 6 to 8 hours. nih.gov

Indirect Reduction: Microorganisms can also indirectly cause the reduction of Cr(VI) by producing metabolic byproducts that are themselves reducing agents. For example, microbes can produce Fe(II) or sulfides, which then abiotically reduce Cr(VI) as described in the sections above. acs.org Additionally, some fungal metabolites like salicylate and citrate can stimulate Cr(VI) reduction. nih.gov

The efficiency of biotic reduction is dependent on the availability of suitable electron donors, which are necessary for both microbial growth and the reduction process itself. nih.gov Common electron donors include simple sugars like glucose, lactate, and complex organic sources such as molasses and yeast extract. frontiersin.orgnih.gov

Table 4: Summary of Biotic Cr(VI) Reduction Mechanisms

Mechanism Description Key Features
Direct Enzymatic (Anaerobic) Cr(VI) is used as a terminal electron acceptor in respiration. Involves membrane-bound chromate reductases. nih.gov
Direct Enzymatic (Aerobic) Reduction occurs via soluble enzymes within the cell cytoplasm. Often involves cytosolic chromate reductases and NADH as a co-factor. nih.gov

| Indirect Reduction | Microbes produce metabolic byproducts (e.g., Fe(II), sulfides, organic acids) that chemically reduce Cr(VI). | The reduction is abiotic but driven by microbial activity. nih.govacs.org |

Enzymatic Reduction Pathways (e.g., Chromate Reductases)

A primary mechanism for the bioremediation of Cr(VI) is its enzymatic reduction to Cr(III) by various microorganisms. tees.ac.uk This process is often mediated by enzymes known as chromate reductases. These enzymes can be found in both aerobic and anaerobic bacteria and are typically located in either the soluble cytoplasmic fraction or bound to the cell membrane. nih.gov

Under aerobic conditions, the reduction of Cr(VI) is commonly facilitated by soluble NAD(P)H-dependent reductases. ijbiotech.comnih.gov These enzymes transfer electrons from electron donors like NAD(P)H to Cr(VI), resulting in its reduction. nih.gov Examples of such enzymes include ChrR, YieF, NemA, and LpDH. nih.gov The process can occur in one or two steps. Class I reductases catalyze a one-step electron reduction, which can lead to the formation of reactive oxygen species (ROS). In contrast, Class II chromate reductases reduce Cr(VI) in a two-electron step, minimizing the generation of ROS. frontiersin.org

In anaerobic bacteria, the reduction of Cr(VI) is often associated with membrane-bound components and can be linked to electron transport chains involving cytochromes. researchgate.net For instance, in some sulfate-reducing bacteria, hydrogenases can function as chromate reductases. microbiologyjournal.org The specific activity and efficiency of these enzymes can vary significantly between different microbial species. nih.gov

Role of Microbial Metabolites in Indirect Reduction

Microorganisms can also indirectly facilitate the reduction of Cr(VI) through the production of various metabolic byproducts. microbiologyjournal.org These metabolites can act as reducing agents in the extracellular environment. For example, sulfate-reducing bacteria (SRB) and iron-reducing bacteria (IRB) can produce substances like hydrogen sulfide (H₂S) and ferrous iron [Fe(II)], respectively, which are capable of chemically reducing Cr(VI) to Cr(III). microbiologyjournal.org

Other organic compounds produced during microbial metabolism can also contribute to indirect reduction. For instance, some bacteria produce organic acids that can act as electron donors for Cr(VI) reduction. researchgate.net Additionally, cellular metabolites such as pyrrole-2-carboxylic acid have been shown to accelerate the bioreduction process. nih.gov The presence of these metabolites creates a reducing environment that favors the transformation of Cr(VI).

Biotransformation, Biosorption, and Bioaccumulation Mechanisms

Microbial interaction with chromium involves a combination of mechanisms, including biotransformation, biosorption, and bioaccumulation. microbiologyjournal.orgnih.gov

Biotransformation is the chemical alteration of a substance by a living organism, which in this context, primarily refers to the enzymatic reduction of Cr(VI) to Cr(III). microbiologyjournal.org This is considered a key detoxification process. nih.gov

Biosorption is a passive, physico-chemical process where chromium ions bind to the surface of the microbial biomass. microbiologyjournal.org This can occur in both living and dead cells and is influenced by the surface properties of the biosorbent. nih.gov Functional groups such as carboxyl, amide, and hydroxyl on the cell wall can complex with both Cr(VI) and Cr(III). ijbiotech.com

Bioaccumulation is an active process that occurs in living cells, where chromium ions are transported into the cell. microbiologyjournal.orgscialert.net Once inside, Cr(VI) can be intracellularly reduced to Cr(III) by cytoplasmic enzymes. ijbiotech.com

These mechanisms are not mutually exclusive and often work in concert to remove chromium from the environment. The efficiency of these processes is dependent on the specific microorganism and various environmental factors. nih.gov

Geomicrobial Factors Influencing Reduction Efficiency

The efficiency of microbial Cr(VI) reduction is influenced by a variety of geomicrobial factors. These include:

pH : The pH of the environment affects both the speciation of chromium and the metabolic activity of the microorganisms. nih.gov Generally, acidic conditions can favor the chemical reduction of Cr(VI), while microbial reduction can occur over a range of pH values. mdpi.com

Temperature : Temperature influences the rate of microbial metabolism and enzymatic activity, thereby affecting the rate of Cr(VI) reduction. ijbiotech.com

Presence of Electron Donors : The availability of suitable electron donors, such as organic carbon sources (e.g., glucose, lactate, acetate), is crucial for microbial growth and the enzymatic reduction of Cr(VI). tees.ac.uknih.gov The effectiveness of different electron donors can be species-dependent. frontiersin.org

Presence of Competing Ions and Co-contaminants : The presence of other metal ions and co-contaminants like nitrate (B79036) can either inhibit or, in some cases, enhance Cr(VI) reduction. nih.govnih.gov For example, some metal ions can be toxic to the microorganisms or compete for binding sites on enzymes, while others might participate in redox reactions that indirectly affect chromium transformation. frontiersin.org The presence of nitrate can sometimes inhibit Cr(VI) reduction as microorganisms may preferentially use it as an electron acceptor. nih.gov

Oxidation Mechanisms of Chromium(III) to Chromium(VI)

While the reduction of Cr(VI) is a key detoxification pathway, the oxidation of the less toxic Cr(III) back to Cr(VI) can also occur under certain environmental conditions, posing a risk of remobilization and increased toxicity.

Oxidation by Manganese(III/IV) Oxides

Manganese (Mn) oxides are among the few naturally occurring substances that can oxidize Cr(III) to Cr(VI) in soil and aquatic environments. mst.educhapman.edu These minerals, such as birnessite (δ-MnO₂), are strong oxidizing agents. mdpi.com The rate and extent of this oxidation are influenced by the specific type of manganese oxide, its crystallinity, and surface area. mst.eduresearchgate.net Less crystalline forms of Mn oxides with higher surface areas tend to be more effective at oxidizing Cr(III). researchgate.net

The reaction involves the transfer of electrons from Cr(III) to the Mn(IV) or Mn(III) in the oxide structure, resulting in the formation of Cr(VI) and reduced forms of manganese, such as Mn(II). mdpi.com Studies have shown a stoichiometric relationship between the amount of Cr(VI) produced and the amount of Mn(II) released. mdpi.com The rate of this oxidation can also be affected by pH, with lower pH values sometimes favoring the reaction. mst.edu The presence of other substances, such as aqueous ferrous iron [Fe(II)aq], can inhibit this oxidation process by passivating the surface of the manganese oxides or by directly reducing the newly formed Cr(VI). chapman.edu

Role of Electron Shuttling in Redox Cycling

Electron shuttling compounds can play a significant role in the redox cycling of chromium. These are molecules that can be reversibly oxidized and reduced, thereby facilitating the transfer of electrons between an electron donor and an electron acceptor that are not in direct contact. In the context of chromium, electron shuttles can enhance the reduction of Cr(VI) and inhibit the oxidation of Cr(III). researchgate.net

Interactive Data Tables

Table 1: Factors Influencing Microbial Cr(VI) Reduction

FactorInfluence on Reduction EfficiencyReferences
pH Affects chromium speciation and microbial activity. Optimal pH varies among different microbial species. nih.gov
Temperature Impacts microbial metabolic rates and enzyme kinetics. ijbiotech.com
Electron Donors Essential for microbial growth and as a source of reducing equivalents for enzymatic reactions. tees.ac.uknih.gov
Co-contaminants Can be inhibitory (e.g., some heavy metals, nitrate) or enhancing, depending on the substance and microorganism. nih.govfrontiersin.org
Redox Potential Low Eh favors the stability of the reduced Cr(III) form. nih.gov

Table 2: Comparison of Chromium Transformation Mechanisms

MechanismDescriptionKey FeaturesReferences
Enzymatic Reduction Direct reduction of Cr(VI) to Cr(III) by microbial enzymes (chromate reductases).Can be aerobic or anaerobic; involves electron donors like NAD(P)H. nih.govresearchgate.net
Indirect Reduction Reduction of Cr(VI) by microbial metabolites (e.g., H₂S, Fe(II)).Occurs extracellularly; dependent on the production of reducing agents by microbes. microbiologyjournal.org
Biosorption Passive binding of chromium ions to the microbial cell surface.Involves both living and dead biomass; a physical process. ijbiotech.commicrobiologyjournal.org
Bioaccumulation Active uptake of chromium ions into the microbial cell.An energy-dependent process in living cells. microbiologyjournal.orgscialert.net
Oxidation by Mn Oxides Oxidation of Cr(III) to Cr(VI) by manganese oxides.A significant abiotic oxidation pathway in the environment. mst.educhapman.edu

Environmental Conditions Favoring Oxidation (e.g., pH, Eh)researchgate.net

The transformation of trivalent chromium (Cr(III)) to the hexavalent state (Cr(VI)), which primarily exists as chromate (CrO₄²⁻) in aqueous environments, is a critical process governed by specific environmental conditions. The redox potential (Eh) and pH of the surrounding medium are the principal factors controlling this oxidation. In most natural settings, the oxidation of Cr(III) is thermodynamically feasible but kinetically slow without a suitable oxidant. Manganese oxides are widely recognized as the most significant natural oxidants capable of facilitating this transformation in soils and aquatic systems. nih.govnih.gov

The interplay between pH and Eh dictates the stability and mobility of chromium species. Generally, oxidizing conditions (high Eh) and alkaline pH favor the formation and persistence of Cr(VI). researchgate.net Conversely, acidic and reducing environments promote the stability of Cr(III).

Influence of pH

The pH of the environment exerts a complex and multifaceted influence on the oxidation rate of Cr(III). Research indicates that the relationship is not linear and can be affected by the specific chromium species and the type of oxidant present.

Acidic Conditions: In acidic environments (pH < 6.0), particularly in the presence of manganese oxides like birnessite, the oxidation of dissolved Cr(III) can be significant. researchgate.net Some studies have shown that the oxidation rate of aqueous Cr(III) by manganese oxides peaks in a pH range of 3.0 to 3.5. researchgate.net As pH increases from this peak, the rate of oxidation tends to decrease, which is partly attributed to the precipitation of chromium hydroxide (Cr(OH)₃) on the surface of the manganese oxides. This precipitate can passivate the oxidant surface, thereby inhibiting further reaction. researchgate.netudel.edu

Alkaline Conditions: While the oxidation of aqueous Cr(III) may be hindered at moderately increased pH due to precipitation, alkaline conditions (pH > 8) can also promote the formation of Cr(VI). mdpi.com In such environments, Cr(VI) as chromate is highly mobile. researchgate.net Furthermore, at a pH above 7, the reoxidation of manganese(II) (Mn(II)), a product of the Cr(III) oxidation reaction, can regenerate manganese oxides, making more oxidant available to convert Cr(III) to Cr(VI). acs.org This can lead to sustained Cr(VI) production in alkaline soils and groundwater. stanford.edu

The following table summarizes research findings on the effect of pH on Cr(III) oxidation by manganese oxides.

pHOxidation Rate / ExtentReactant SpeciesOxidantObservationsReference
2.5Rate Constant: 0.201 s⁻¹Aqueous Cr(III)Hydrous Manganese Oxide (HMO)Rapid initial oxidation measured by Q-XAFS. udel.edu
3.0Rate Constant: 0.242 s⁻¹Aqueous Cr(III)Hydrous Manganese Oxide (HMO)Peak oxidation observed around this pH in some studies. researchgate.netudel.edu
3.5Rate Constant: 0.322 s⁻¹Aqueous Cr(III)Hydrous Manganese Oxide (HMO)Rate increases from pH 2.5 to 3.5. udel.edu
4.0Decreasing oxidation rateCr(OH)₃, CrFe(OH)₆δ-MnO₂ (Birnessite)Rate and extent of oxidation decrease as pH increases from 2 to 4. nih.gov
5.0 - 7.0Inhibited reactionCr(OH)₃δ-MnO₂ (Birnessite)Oxidation slows and ceases due to Cr(III) precipitation on the MnO₂ surface. acs.org
> 7.0Higher overall Cr(VI) productionCr(OH)₃δ-MnO₂ (Birnessite)Enhanced Cr(VI) production likely due to reoxidation of aqueous Mn(II) by dissolved oxygen. acs.org

Influence of Redox Potential (Eh)

The redox potential (Eh) is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. A high, positive Eh value indicates oxidizing conditions, which are essential for the conversion of Cr(III) to Cr(VI). Pourbaix (Eh-pH) diagrams are used to visualize the stability fields of different chromium species under varying conditions.

These diagrams show that Cr(VI) species, such as HCrO₄⁻ and CrO₄²⁻, are the dominant and stable forms of chromium only under highly oxidizing conditions (high Eh). researchgate.net In contrast, Cr(III) species, including Cr³⁺, Cr(OH)²⁺, and solid Cr(OH)₃ or Cr₂O₃, are stable under moderately oxidizing to reducing (lower Eh) conditions across a wide range of pH values. researchgate.netchegg.com Therefore, for the oxidation to proceed, the environment must possess a sufficiently high redox potential to overcome the energy barrier for the removal of electrons from Cr(III). The presence of strong oxidants like manganese oxides helps to establish these necessary oxidizing conditions. nih.gov

The table below illustrates the stable chromium species at different Eh and pH conditions, based on typical Pourbaix diagrams.

pH RangeEh Range (Volts)Dominant Chromium SpeciesEnvironmental Condition
Acidic (< 4)Low to Moderate (< +0.6 V)Cr³⁺ (aqueous)Reducing/Slightly Oxidizing
Acidic (< 6)High (> +0.8 V)HCrO₄⁻ (aqueous)Strongly Oxidizing
Near-Neutral to Alkaline (> 6)Low (< +0.2 V)Cr(OH)₃ / Cr₂O₃ (solid)Reducing
Alkaline (> 6.5)High (> +0.6 V to < +0.2 V, decreasing with pH)CrO₄²⁻ (aqueous)Strongly Oxidizing

Environmental Geochemistry and Biogeochemistry of Chromium Vi

Occurrence and Distribution in Environmental Matrices

Chromate's distribution in the environment is governed by a complex interplay of geological sources, industrial pollution, and various physicochemical parameters within different environmental matrices.

In aqueous environments, Cr(VI) is highly soluble and mobile, particularly under oxidizing and alkaline conditions. nih.govmdpi.com Its common forms in water are the chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, with their prevalence being pH-dependent. nih.gov

Surface Water: The concentration of total chromium in surface waters generally reflects the extent of industrial activity in the area. who.int Natural background levels in surface waters are typically low, often in the range of 0.5 to 2.0 micrograms per liter (µg/L). who.int However, in areas impacted by industrial discharges from activities such as electroplating, leather tanning, and textile manufacturing, concentrations can be significantly elevated. cdc.gov For instance, surface water levels in the United States have been found to reach up to 84 µg/L. who.int

Groundwater: Groundwater contamination with chromate is a widespread issue. carleton.edu Naturally occurring Cr(VI) has been reported in groundwater, often associated with the weathering of ultramafic rocks and serpentinites where manganese oxides oxidize Cr(III) to the more mobile Cr(VI) form. nih.govresearchgate.net Anthropogenic sources, including industrial waste disposal and seepage from contaminated sites, are major contributors to groundwater pollution. irejournals.comcarleton.edu While the general concentration of chromium in groundwater is low (often less than 1 µg/L), elevated levels have been documented in various regions. who.intwho.int For example, a study in the Baiyangdian Basin of China found high Cr(VI) concentrations (up to 86 µg/L) in deep aquifers, suggesting geogenic origins. acs.org

Seawater: Natural concentrations of total chromium in seawater are generally very low, typically ranging from 0.04 to 0.5 µg/L. who.intwho.int

Table 1: Typical Concentrations of Total Chromium in Various Aqueous Systems

Water Body Type Typical Concentration Range (µg/L) Notes
Surface Water (Natural) 0.5 - 2.0 who.int Can be significantly higher in polluted areas.
Surface Water (USA, Industrial Areas) Up to 84 who.int Reflects industrial activity.
Groundwater (General) < 1.0 who.intwho.int Can be elevated due to natural or anthropogenic sources.
Groundwater (Baiyangdian Basin, China) Up to 86 acs.org Example of geogenic contamination in deep aquifers.
Seawater 0.04 - 0.5 who.intwho.int Generally low natural background levels.
Rainwater 0.2 - <1.0 who.int Represents atmospheric deposition contribution.

The geochemistry of chromium in soils and sediments is complex, with its speciation and mobility being influenced by factors such as pH, redox potential, and the presence of organic matter and other minerals. nih.gov The average concentration of chromium in soil is approximately 40 mg/kg. nih.gov

Chromium in soils can originate from the weathering of parent rocks, particularly ultramafic and serpentinite rocks which have high chromium content. mdpi.comgjesm.net Anthropogenic sources include industrial emissions, waste disposal, and the application of certain fertilizers and pesticides. gjesm.net In most soils, the trivalent form, Cr(III), is predominant and relatively immobile as it tends to precipitate or be strongly adsorbed to soil colloids. desy.de However, the more toxic and mobile hexavalent form, Cr(VI), can persist, especially in certain organic soils. desy.de The vertical distribution and migration of Cr(VI) in soil are influenced by soil properties like particle size and the content of iron minerals. mdpi.com

In sediments, chromium can accumulate through deposition from overlying waters. The speciation of chromium in sediments is crucial for its potential bioavailability and toxicity to benthic organisms.

Chromium can be released into the atmosphere from both natural and anthropogenic sources. carleton.edu Natural sources include volcanic emissions and wind-blown dust from chromium-rich soils. gjesm.net Industrial activities such as fossil fuel combustion, metal smelting, and cement production are significant anthropogenic contributors. cdc.govgjesm.net

Once in the atmosphere, chromium, often associated with particulate matter, can be transported over long distances. aaqr.org The deposition of these particles, through both wet and dry processes, contributes to the chromium content of soils and water bodies. gjesm.netresearchgate.netacs.org The average concentration of total chromium in rainwater is typically in the range of 0.2 to less than 1 µg/L. who.int

Transport and Fate Processes

The movement and ultimate fate of chromate in the environment are controlled by a variety of physical, chemical, and biological processes.

Adsorption and desorption are critical processes that influence the mobility of chromate in the subsurface. researchgate.net Various mineral surfaces can effectively adsorb chromate, thereby retarding its transport.

Iron Oxides: Iron oxides, such as goethite and hematite (B75146), are known to have a strong affinity for chromate. nih.gov The adsorption process can involve the formation of inner-sphere complexes with the mineral surface. Nanoparticulate iron oxides have shown high efficiency in removing Cr(VI) from water. nih.gov Humic acid-coated iron oxide nanoparticles have demonstrated significantly higher adsorption capacities for Cr(VI) compared to their uncoated counterparts. nih.gov

Clays (B1170129): Clay minerals can also adsorb chromate, although their effectiveness can vary depending on the clay type and environmental conditions. The presence of iron oxides within clay matrices can enhance their adsorption capacity for chromate. researchgate.netmdpi.com

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for chromate. researchgate.net Biochar can remove Cr(VI) through both adsorption and reduction to the less mobile Cr(III) form. researchgate.net Composites of biochar with iron oxide nanoparticles have shown enhanced removal efficiencies for chromate from water. nih.govresearchgate.net

Table 2: Research Findings on Chromate Adsorption by Different Mineral Surfaces

Adsorbent Key Findings
Iron Oxides (Nanoparticulate) High removal efficiency for Cr(VI), with nano-goethite showing up to 97.5% removal in batch experiments. nih.gov
Humic Acid Coated Iron Oxide Nanoparticles Significantly higher maximum adsorption capacity (24.13 mg/g) compared to uncoated nanoparticles (2.82 mg/g). nih.gov
Clay-Iron Oxide Composites The presence of iron oxide increases the adsorption capacity of bentonite (B74815) for various metal ions. researchgate.net
Biochar Can effectively adsorb and reduce Cr(VI) to Cr(III). researchgate.net
Biochar-Iron Oxide Composites Showed high Cr(VI) removal efficiencies (up to 97%-99%) in column experiments. nih.gov

The transport of chromate through porous media, such as soils and aquifers, is often slower than the flow of water, a phenomenon known as retardation. mdpi.com This retardation is primarily due to adsorption and desorption reactions with the solid matrix. mdpi.com The retardation factor (R) is a measure of this delay and is influenced by the soil's physicochemical properties. mdpi.com

Experimental studies have shown that the transport of chromate is significantly retarded in porous media containing iron oxides. researchgate.net For example, the retardation factor for chromium was found to be much greater in iron oxide-coated sand (1.212) compared to bare quartz sand (0.427). researchgate.net In contrast, Cr(VI) is known to be significantly more mobile than Cr(III), especially under oxidizing and alkaline conditions. mdpi.com The presence of other substances, such as microplastics, can potentially enhance the mobility of Cr(VI) in porous media by competing for adsorption sites. mdpi.com

Precipitation and Dissolution Processes

The concentration of chromate in soils and aquatic systems can be significantly controlled by the precipitation of sparingly soluble chromate minerals and the dissolution of chromium-containing solids. These reactions are highly dependent on environmental conditions such as pH, redox potential (Eh), and the presence of other ions.

Under oxidizing conditions, Cr(VI) is the thermodynamically stable form of chromium. However, its mobility can be limited by the formation of certain precipitates. For instance, in the presence of barium (Ba²⁺) or lead (Pb²⁺), chromate can precipitate as barium chromate (BaCrO₄) or lead chromate (PbCrO₄), respectively. The solubility of these minerals is a critical factor in controlling the aqueous concentration of Cr(VI). The equilibrium of these precipitation-dissolution reactions is described by the solubility product constant (Ksp). A lower Ksp value indicates a less soluble compound.

Conversely, under reducing conditions, Cr(VI) can be reduced to Cr(III), which readily precipitates as chromium(III) hydroxide (B78521) (Cr(OH)₃) or co-precipitates with iron(III) hydroxides to form solids like (Cr,Fe)(OH)₃. These Cr(III) compounds are generally much less soluble than their Cr(VI) counterparts, especially under neutral to alkaline conditions, effectively immobilizing the chromium. The dissolution of Cr(III)-bearing minerals, such as chromite (FeCr₂O₄), is generally a slow process but can be a natural source of chromium in the environment.

The table below presents the solubility product constants for several key chromium compounds, illustrating their relative solubilities.

Compound NameFormulaKsp at 25°C
Chromium(III) hydroxideCr(OH)₃6.7 x 10⁻³¹
Barium chromateBaCrO₄2.0 x 10⁻¹⁰
Lead(II) chromatePbCrO₄1.8 x 10⁻¹⁴
Silver chromateAg₂CrO₄9.0 x 10⁻¹²

This table is interactive. Users can sort the data by clicking on the column headers.

Influence of Organic Matter on Mobility

Organic matter in soil and sediments plays a dual role in the environmental fate of chromate. It can either enhance its immobilization by acting as a reducing agent or increase its mobility through the formation of soluble organo-chromium complexes. The specific effect depends on the nature of the organic matter, pH, and redox conditions.

Immobilization: Natural organic matter, rich in functional groups like phenols and carboxylic acids, can directly reduce toxic and mobile Cr(VI) to the less toxic and less mobile Cr(III). This reduction is a key detoxification pathway in many environments. The newly formed Cr(III) can then be strongly adsorbed onto the remaining organic matter or precipitate as hydroxides. Studies have shown a significant positive linear relationship between the rate of Cr(VI) reduction and the amount of dissolved organic carbon in the soil researchgate.net.

Mobilization: Conversely, certain fractions of dissolved organic matter, such as fulvic acids, can form stable, soluble complexes with Cr(III). This complexation can prevent the precipitation of Cr(III) hydroxides and enhance the transport of chromium in aquatic systems. The formation of these complexes is pH-dependent, with increased complexation often observed at lower pH values.

The interaction between chromate and organic matter can be quantified using adsorption isotherms, such as the Langmuir and Freundlich models. These models describe the equilibrium distribution of a substance between a liquid and a solid phase. The table below provides examples of parameters from these models for the adsorption of chromate on humic acid.

Isotherm ModelParametersValue
LangmuirMaximum adsorption capacity (q_max) (mg/g)15.8
Langmuir constant (K_L) (L/mg)0.12
FreundlichFreundlich constant (K_f) ((mg/g)(L/mg)^(1/n))2.5
Adsorption intensity (1/n)0.78

This table is interactive. Users can sort the data by clicking on the column headers.

Biogeochemical Cycling of Chromium in Coupled Systems

The cycling of chromium in the environment is intricately linked between different environmental compartments, such as soil-plant and sediment-water systems. Microbial communities play a pivotal role in mediating the transformations and fluxes of chromium within these coupled systems.

Soil-Plant Systems

The uptake and accumulation of chromium by plants from the soil is a significant pathway for its entry into the food chain. The speciation of chromium in the soil is a primary factor controlling its bioavailability to plants. Hexavalent chromium, being more soluble and mobile, is generally more readily taken up by plants than trivalent chromium.

Plants absorb chromate through the same transport channels used for essential nutrients like sulfate (B86663) (SO₄²⁻), due to their similar chemical structures. Once inside the plant, Cr(VI) is rapidly reduced to Cr(III). This reduction is considered a detoxification mechanism, as Cr(III) is less toxic and less mobile within the plant tissues. Consequently, a significant portion of the absorbed chromium tends to accumulate in the roots, with limited translocation to the shoots and edible parts.

The concentration of chromium in different plant tissues varies widely depending on the plant species, soil chromium levels, and soil properties. The table below presents research findings on chromium concentrations in various agricultural products grown in contaminated soils.

CropPlant PartChromium Concentration (mg/kg dry weight)
RiceRoot110.79
Grain2.85
Water SpinachRoot45.23
Shoot139.76
CabbageRoot15.67
Leaf25.43
SoybeanRoot28.91
Seed2.18

This table is interactive. Users can sort the data by clicking on the column headers.

Sediment-Water Interfaces

The sediment-water interface is a critical zone for the biogeochemical cycling of chromium in aquatic ecosystems. This interface is often characterized by steep redox gradients, where the overlying water column may be oxic (oxygen-rich), while the underlying sediments are anoxic (oxygen-depleted).

In the oxic water column, Cr(VI) is the dominant and soluble species. As particles settle through the water column and reach the sediment-water interface, they can carry adsorbed chromium. In the anoxic sediments, Cr(VI) is readily reduced to Cr(III) by various reducing agents, including dissolved organic matter, ferrous iron (Fe²⁺), and sulfide (B99878) (S²⁻). This reduction leads to the precipitation of Cr(III) and its sequestration in the sediments.

Conversely, under certain conditions, Cr(III) in the sediments can be re-oxidized to Cr(VI) and diffuse back into the water column. This oxidation is often mediated by manganese oxides (MnO₂). The dynamic interplay between reduction and oxidation at the sediment-water interface creates a complex cycle that influences the distribution and bioavailability of chromium in aquatic systems.

The following table shows a representative depth profile of dissolved chromium concentrations at a sediment-water interface in a stratified lake, illustrating the decrease in concentration with depth due to reduction and removal in the anoxic zone.

Depth (m)Dissolved Chromium (nmol/kg)
54.2
104.1
15 (Oxycline)3.5
202.8
25 (Anoxic)1.9

This table is interactive. Users can sort the data by clicking on the column headers.

Microbial Communities and Chromium Cycling

Microorganisms are key players in the biogeochemical cycling of chromium. Many bacteria, fungi, and algae have developed mechanisms to interact with and transform chromium species as part of their metabolic processes or as a detoxification strategy.

The most significant microbial process affecting chromium fate is the reduction of Cr(VI) to Cr(III). A wide range of aerobic and anaerobic bacteria can utilize Cr(VI) as a terminal electron acceptor in their respiration. This process, known as dissimilatory chromate reduction, is an effective means of immobilizing and detoxifying chromate in contaminated environments. The efficiency of microbial chromate reduction depends on the microbial species, the availability of electron donors (such as organic carbon), and environmental conditions like pH and temperature.

In addition to enzymatic reduction, microorganisms can also influence chromium mobility through biosorption, where chromate ions bind to the surface of microbial cells, and bioaccumulation, where chromium is transported into the cell.

The table below summarizes research findings on the chromate reduction capabilities of different microbial species.

Microbial SpeciesConditionInitial Cr(VI) (mg/L)Reduction Rate (mg/L/h)
Pseudomonas putidaAerobic502.1
Shewanella oneidensisAnaerobic201.5
Bacillus subtilisAerobic1000.8
Desulfovibrio vulgarisAnaerobic301.2

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Analytical Methodologies for Chromium Vi Speciation and Quantification

Spectroscopic Techniques for Speciation

Spectroscopic methods provide information on the electronic structure, vibrational modes, and local chemical environment of chromium atoms, allowing for the differentiation of Cr(VI) from other oxidation states.

UV-Visible spectrophotometry is a widely used method for the quantification of Cr(VI). The technique can be applied directly, by measuring the natural absorbance of Cr(VI) oxyanions, or indirectly, through colorimetric reactions that produce a colored complex.

The direct quantification of Cr(VI) in aqueous solutions is possible due to the yellow color of the chromate (B82759) ion. The absorption maximum is dependent on the pH of the solution. At a pH below 6.4, the hydrogen chromate ion (HCrO₄⁻) is the dominant species, with an absorption maximum around 350 nm. Above a pH of 6.4, the chromate ion (CrO₄²⁻) predominates, with an absorption maximum at approximately 372 nm. researchgate.netnih.gov A key advantage of this direct method is the ability to select a measurement wavelength, such as 339 nm, where the absorbance is independent of pH, allowing for the determination of the total Cr(VI) concentration without needing to adjust the pH of the sample. researchgate.net

The most common indirect method involves the use of 1,5-diphenylcarbazide (B1670730) (DPC) as a chromogenic reagent. In an acidic medium, Cr(VI) oxidizes DPC to diphenylcarbazone, and the resulting Cr(III) forms a stable, red-violet colored complex with the diphenylcarbazone. nih.govlovibond.com This complex exhibits a strong absorbance at a maximum wavelength of approximately 540 nm. sfasu.eduthaiscience.infoub.ac.idepa.gov The reaction is highly sensitive and selective for Cr(VI). nih.govepa.gov

Table 1: Comparison of UV-Visible Spectrophotometry Methods for Cr(VI) Quantification

Method Principle Wavelength (λmax) Key Features
Direct Spectrophotometry Intrinsic absorbance of Cr(VI) oxyanions ~350 nm (HCrO₄⁻), ~372 nm (CrO₄²⁻) Non-destructive, no reagent required, pH-dependent.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and bonding of molecules. It is particularly useful for differentiating the various Cr(VI) oxyanions in aqueous solutions, such as chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), based on their distinct vibrational modes. researchgate.netualberta.ca The speciation of Cr(VI) is highly dependent on both pH and total chromium concentration. researchgate.netnih.gov In dilute solutions at a pH below 6, HCrO₄⁻ is the predominant species. ualberta.ca

The symmetric stretching mode (ν₁) of the chromate anion (CrO₄²⁻) in solution gives a characteristic Raman band at approximately 847 cm⁻¹. qut.edu.au The Raman spectra of different Cr(VI) species are influenced by the pH of the solution. acs.orgresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variation of Raman spectroscopy that utilizes the enhancement of the Raman signal from molecules adsorbed onto nanostructured metal surfaces. SERS has been successfully applied for the ultrasensitive detection of Cr(VI) at very low concentrations. acs.orgrsc.org The technique can distinguish between Cr(VI) and Cr(III) based on their unique spectral features and their different pH-dependent SERS signals. acs.org For instance, the SERS features for Cr(VI) are most prominent at a pH of 10. acs.org The detection limits for Cr(VI) using SERS can be as low as 0.956 ng L⁻¹, demonstrating its potential for trace-level environmental monitoring. rsc.org

Table 2: Characteristic Raman Bands for Cr(VI) Species

Species Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
CrO₄²⁻ ν₁ (symmetric stretch) 847 qut.edu.au
CrO₄²⁻ ν₃ 884 qut.edu.au
CrO₄²⁻ ν₂ 348 qut.edu.au

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides information about the oxidation state and local coordination environment (geometry) of an absorbing atom. uu.nlgeoscienceworld.org For chromium speciation, XANES is particularly valuable as the energy and features of the absorption edge are sensitive to the oxidation state of the chromium atom.

The Cr K-edge XANES spectra of Cr(VI) compounds are characterized by a distinct, sharp pre-edge feature at a higher energy compared to that of Cr(III) compounds. This pre-edge peak arises from the transition of a 1s core electron to unoccupied molecular orbitals with p-d hybridized character. The intensity and position of this pre-edge feature are indicative of the coordination geometry and oxidation state of chromium. researchgate.net This allows for the direct and quantitative determination of the proportion of Cr(VI) in a sample containing a mixture of chromium oxidation states.

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations. eag.comwikipedia.org The resulting spectrum provides a "fingerprint" of the sample based on its functional groups. While direct FTIR analysis of aqueous chromate solutions can be challenging, the use of Attenuated Total Reflectance (ATR) accessories can enhance the analysis of liquid samples. anton-paar.commt.comshimadzu.comwikipedia.org

ATR-FTIR works by passing an infrared beam through a crystal with a high refractive index in contact with the sample. An evanescent wave extends from the crystal surface into the sample, and the absorption of this wave is measured. anton-paar.comwikipedia.org This technique has been applied to the detection and quantification of low concentrations of aqueous polyatomic anions. nih.gov For chromate, the characteristic vibrational frequencies of the Cr-O bonds can be observed, allowing for its identification.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. acs.org As such, it is not directly applicable to the analysis of Cr(VI) (in the form of CrO₄²⁻ or HCrO₄⁻), which is a d⁰ ion and therefore diamagnetic (has no unpaired electrons).

However, EPR is an invaluable tool for studying the reduction of Cr(VI) to other chromium oxidation states that are paramagnetic, such as Cr(V) and Cr(III). nih.govnih.govacs.org The formation of intermediate Cr(V) species during the reduction of Cr(VI) can be monitored and characterized by EPR spectroscopy. nih.govnih.gov This provides mechanistic insights into the environmental and biological redox processes involving Cr(VI).

Chromatographic Separation Techniques

Chromatographic techniques are essential for the physical separation of different chromium species from a sample matrix prior to their quantification. The coupling of liquid chromatography with sensitive elemental detectors provides a powerful tool for chromium speciation.

The most common approach for chromium speciation is the use of High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). jst.go.jpmetrohm.combrjac.com.br This hyphenated technique offers high selectivity and sensitivity, allowing for the determination of trace levels of Cr(III) and Cr(VI). mdpi.comresearchgate.net

In a typical IC-ICP-MS setup, an anion-exchange column is used to separate the anionic Cr(VI) species (CrO₄²⁻ or HCrO₄⁻) from the typically cationic or neutral Cr(III) species. brjac.com.br The separated species are then introduced into the ICP-MS for element-specific detection and quantification based on chromium's isotopes, most commonly ⁵²Cr and ⁵³Cr. jst.go.jpnih.gov

To facilitate the simultaneous separation of both Cr(III) and Cr(VI) on an anion-exchange column, a pre-complexation step is often employed. A chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is added to the sample to form a stable anionic complex with Cr(III) (e.g., [Cr(III)-EDTA]⁻). metrohm.comnih.govlcms.cz This allows for the separation of the negatively charged Cr(III)-EDTA complex from the anionic Cr(VI) species on the same chromatographic run. The separation of these species can often be achieved in under three minutes. thermofisher.com

Table 3: Common Chromatographic Methods for Chromium Speciation

Technique Separation Principle Detection Method Key Features
IC-ICP-MS Anion-exchange chromatography Inductively Coupled Plasma Mass Spectrometry High sensitivity and selectivity, allows for separation of anionic Cr(VI) and complexed Cr(III). metrohm.comlcms.cz

High-Performance Liquid Chromatography (HPLC) coupled with Detection (e.g., ICP-MS)

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recognized as one of the most powerful and sensitive analytical tools for chromium speciation. jst.go.jpresearchgate.net This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. ingeniatrics.comnih.gov

HPLC-ICP-MS allows for the separation of different chromium species, such as Cr(III) and Cr(VI), before they are introduced into the ICP-MS for elemental quantification. jst.go.jp A common approach involves converting Cr(III) into a stable anionic complex using a chelating agent like 2,6-pyridinedicarboxylic acid (PDCA), allowing it to be separated from the Cr(VI) oxyanion on an anion-exchange column. jst.go.jp The response from the mass spectrometry detector corresponds to the total concentration of chromium, determined by monitoring a specific isotope, most commonly ⁵²Cr or ⁵³Cr. nih.gov

Research has focused on optimizing various parameters to achieve rapid and effective separation. For instance, an optimized mobile phase consisting of 50 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) (pH 6.80) and 2 mmol L⁻¹ PDCA can effectively separate chromium species and chloride ions within 6 minutes. jst.go.jp The technique has been successfully applied to determine Cr(VI) in diverse matrices, including environmental waters, biological samples like urine, and certified reference materials. nih.govresearchgate.net

Table 1: Performance Characteristics of Selected HPLC-ICP-MS Methods for Chromium Speciation

Parameter Cr(III) Cr(VI) Matrix Reference
Detection Limit (μg/L) 0.18 0.09 Environmental Waters jst.go.jp
Detection Limit (μg/L) 0.03 0.03 Human Urine researchgate.net
Recovery (%) 99.7 - Certified Reference Material (Water) nih.gov
Analysis Time < 6 minutes < 6 minutes Environmental Waters jst.go.jp
Analysis Time < 4 minutes < 4 minutes Human Urine researchgate.net

Ion Chromatography (IC) coupled with Detection (e.g., ICP-MS)

The coupling of Ion Chromatography (IC) with ICP-MS is a prominent and robust method for the speciation analysis of chromium in various samples, including drinking water, soil, and pharmaceuticals. metrohm.comthermofisher.comnews-medical.net This technique is ideal for separating Cr(III) and Cr(VI) because they typically exist in solution with different charges; Cr(III) is often cationic, while Cr(VI) exists as an anion (chromate, CrO₄²⁻). lcms.czbrjac.com.br

Anion-exchange chromatography is a common approach. brjac.com.br One challenge is that a single ion-exchange method will not work for both the cationic Cr(III) and anionic Cr(VI) under the same conditions. lcms.cz To overcome this, a frequent sample preparation step involves complexing Cr(III) with a chelating agent such as ethylenediaminetetraacetic acid (EDTA). This forms a stable anionic [Cr(III)-EDTA]⁻ complex, which can then be separated from Cr(VI) using a single anion-exchange column. lcms.cznews-medical.net The separated species are then quantified by the highly sensitive ICP-MS detector. lcms.cz

The method's performance is influenced by the choice of column and mobile phase. For example, a Dionex AG-7 anion exchange column has been shown to separate both species in under three minutes using a nitric acid mobile phase. thermofisher.com The use of a collision/reaction cell in the ICP-MS, often with helium gas, is crucial for reducing polyatomic interferences on the most abundant chromium isotope, ⁵²Cr. metrohm.commetrohm.com This combination of efficient separation and sensitive, interference-free detection allows for the reliable quantification of chromium species at very low concentrations. lcms.cz

Table 2: IC-ICP-MS Methodological Parameters and Performance

Parameter Value/Condition Reference
Separation Column Dionex AG-7 (2 x 50mm) thermofisher.com
Metrosep Carb 2 - 100/4.0 metrohm.commetrohm.com
Mobile Phase >0.3 mol/L Nitric Acid thermofisher.com
150 mmol/L Ammonium Nitrate (B79036) (pH 9) metrohm.com
Detection Limit (Cr(VI)) 0.20 pg/g thermofisher.com
0.35 µg/L lcms.cz
Detection Limit (Cr(III)) 0.38 pg/g thermofisher.com
0.20 µg/L lcms.cz
Analysis Time < 3 minutes thermofisher.combrjac.com.br
Recovery (Spiked Sample) 99.7% (Cr(III)), 114% (Cr(VI)) metrohm.com

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods offer a sensitive, cost-effective, and portable alternative for the quantification of hexavalent chromium. rsc.orgbohrium.com These techniques are attractive because they can often detect redox-active species like Cr(VI) directly without extensive separation steps. bohrium.com Voltammetry, a category of electroanalytical methods where information about an analyte is obtained by measuring the current as the potential is varied, is a principal technique used for this purpose. bohrium.comwikipedia.org

Various voltammetric techniques have been employed, including cyclic voltammetry, differential pulse voltammetry, and adsorptive stripping voltammetry (AdSV). bohrium.comnih.gov AdSV is particularly noteworthy for its high sensitivity, which is achieved through a preconcentration step where the analyte is adsorbed onto the working electrode surface before the measurement. bohrium.comiultcs.org

The performance of electrochemical detection is highly dependent on the electrode material. bohrium.com While mercury-based electrodes have been traditionally used, there is a significant trend towards more environmentally friendly alternatives. bohrium.comiultcs.org These include:

Bismuth-based electrodes: Considered a promising green alternative to mercury. bohrium.com

Carbon-based electrodes: Materials like glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and nanomaterials such as graphene and carbon black are widely used due to their unique properties, low cost, and high stability. bohrium.comnih.gov

Gold-based electrodes: Gold nanoparticles (AuNPs) can be used to modify electrode surfaces, leading to higher sensitivity and stability in the detection of Cr(VI). nih.govnih.gov

These methods have achieved very low detection limits, sometimes reaching the ng/L level, making them suitable for monitoring Cr(VI) in environmental water samples. rsc.orgnih.gov

Table 3: Comparison of Electrochemical Methods for Cr(VI) Detection

Electrode Material/Method Technique Detection Limit Reference
Gold Nanoparticle-ITO Cyclic Voltammetry 2 µM nih.gov
Gold Nanoparticle-ITO Hydrodynamic Amperometry 0.1 µM nih.gov
Bio-modified Carbon Paste Differential Pulse Cathodic Stripping Voltammetry 1 x 10⁻⁹ M researchgate.net
Graphene-modified GCE Not specified 7.8 µg/L nih.gov
Ketjen Black-Carbon Cloth i-t method (Amperometry) 9.88 nM (0.51 µg/L) scispace.com

Sample Preparation and Preservation Protocols for Speciation Integrity

Maintaining the integrity of chromium species during sample collection, storage, and preparation is paramount for accurate analysis. lcms.czresearchgate.net The potential for interconversion between Cr(III) and Cr(VI)—where Cr(VI) is readily reduced to Cr(III) or Cr(III) is oxidized to Cr(VI)—presents a significant analytical challenge. lcms.cz Therefore, strict protocols are necessary to ensure that the measured speciation reflects the original sample.

Sample Preparation:

Extraction: For solid matrices like soil, cement, or food, an extraction step is required to bring Cr(VI) into solution. researchgate.neticm.edu.pl Alkaline extraction is the most commonly reported procedure, as it effectively dissolves both water-soluble and insoluble Cr(VI) compounds while minimizing the risk of Cr(VI) reduction. researchgate.neticm.edu.pl A solution of sodium carbonate and sodium hydroxide (B78521) is often used, as recommended by EPA Method 3060A. icm.edu.plnih.gov For some matrices, chelating agents like diethylenetriaminepentaacetic acid (DTPA) are used to complex metal ions from insoluble chromates, freeing the chromate ion into the solution. icm.edu.pl

Derivatization/Complexation: As mentioned previously, for many chromatographic methods, Cr(III) is often complexed with EDTA to form an anionic species that can be co-analyzed with anionic Cr(VI). lcms.cznews-medical.net This reaction is dependent on time and temperature, often requiring incubation at elevated temperatures (e.g., 60-70°C) for a specific duration to ensure complete conversion. metrohm.comlcms.cz

Sample Preservation:

pH Adjustment: The stability of chromium species is highly pH-dependent. lcms.cz To prevent the reduction of Cr(VI) to Cr(III) or the precipitation of Cr(III) as Cr(OH)₃, samples are often preserved by adjusting the pH. brjac.com.brlcms.cz Alkaline conditions (pH > 8) are generally preferred. mdpi.com Buffer solutions such as ammonium hydroxide/ammonium sulfate (B86663) or sodium carbonate/sodium bicarbonate are effective at preserving Cr(VI). semanticscholar.org

Storage: Controlled storage conditions are crucial. azolifesciences.com Samples are often refrigerated or frozen to prevent degradation. azolifesciences.comepa.gov For air sampling filters, storage in a freezer until analysis is a common practice. epa.gov

Redox Buffers: In complex matrices with co-extracted reducing or oxidizing substances, the addition of a redox buffer (e.g., Fe(II)/Fe(III) or Fe(CN)₆³⁻/Fe(CN)₆⁴⁻) can be used to stabilize the oxidation-reduction potential (ORP) of the solution and fix the chromium speciation during the analytical protocol. mdpi.com

Method Validation and Interferences in Complex Matrices

The validation of analytical methods is essential to ensure the reliability and accuracy of chromium speciation data. researchgate.netresearchgate.net This process involves evaluating parameters such as detection limits, quantification limits, linearity, precision, and accuracy (often through spike recovery experiments and analysis of certified reference materials). metrohm.comthermofisher.comresearchgate.net

A significant challenge in chromium speciation, particularly when using ICP-MS, is the presence of spectral interferences. thermofisher.combrjac.com.br These occur when polyatomic ions, formed from the sample matrix, solvents, or plasma gas, have the same mass-to-charge ratio as the target chromium isotopes. researchgate.net

Common polyatomic interferences on chromium isotopes include:

On ⁵²Cr (most abundant isotope): ⁴⁰Ar¹²C⁺, ³⁵Cl¹⁶O¹H⁺, and ³⁷Cl¹⁵N⁺. thermofisher.combrjac.com.br

On ⁵³Cr: ³⁷Cl¹⁶O⁺ and ⁴⁰Ar¹³C⁺. researchgate.net

Strategies to overcome these interferences are critical for accurate quantification:

Collision/Reaction Cells (CRC): Modern ICP-MS instruments are equipped with CRCs (e.g., QCell) that use a gas (like helium or hydrogen) to interact with the ion beam. metrohm.com This process selectively attenuates the energy of polyatomic interferences, allowing them to be filtered out before they reach the mass analyzer, thereby improving the signal-to-noise ratio for the analyte. lcms.cz

Chromatographic Separation: The preceding chromatographic step (HPLC or IC) can separate the chromium species from many matrix components that could cause interferences. researchgate.net

Mathematical Correction: In some cases, mathematical equations can be applied to correct for the contribution of a known interference. researchgate.net

Monitoring Multiple Isotopes: Analyzing a less abundant, interference-free isotope can be an option, although this may result in lower sensitivity. researchgate.net Calculating the isotope ratio (e.g., ⁵²Cr⁺/⁵³Cr⁺) can help confirm the presence of chromium and rule out spectral interferences. thermofisher.com

Matrix effects, where components of the sample other than the analyte affect the measurement, can also pose a challenge. These can be caused by high concentrations of competing ions in hard drinking water or organic matter in environmental samples. lcms.cz Careful sample preparation and optimization of chromatographic conditions are necessary to mitigate these effects. lcms.cz

Table 4: Common Spectral Interferences in Chromium Analysis by ICP-MS

Isotope Interference Source
⁵²Cr ⁴⁰Ar¹²C⁺ Argon plasma gas, Carbon from matrix/mobile phase
⁵²Cr ³⁵Cl¹⁶O¹H⁺ Chlorine from matrix, Oxygen/Hydrogen from solvent
⁵³Cr ³⁷Cl¹⁶O⁺ Chlorine from matrix, Oxygen from solvent
⁵³Cr ⁴⁰Ar¹³C⁺ Argon plasma gas, Carbon from matrix/mobile phase

Interactions of Chromium Vi with Environmental Constituents

Interaction with Natural Organic Matter (NOM)

Natural Organic Matter (NOM) plays a dual role in the environmental chemistry of chromate (B82759). The interaction is complex, with NOM sometimes inhibiting and at other times promoting reactions involving Cr(VI).

Detailed research findings indicate that NOM can inhibit the reduction of Cr(VI) by competing for adsorption sites on mineral surfaces. For instance, on the surface of Fe(II)-bearing clay minerals like nontronite, NOM has been shown to decrease Cr(VI) sorption, thereby hindering its reduction to the less mobile Cr(III) form. researchgate.net This inhibitory effect is particularly noted at lower NOM concentrations (up to 20 mg C/L). researchgate.net

Conversely, at higher concentrations (30 to 100 mg C/L), NOM can have a promoting effect that begins to counteract the inhibition. researchgate.net This is attributed to several factors, including the formation of soluble and mobile Cr(III)-NOM complexes after reduction, which can prevent the passivation of the mineral surface. researchgate.net While direct interaction between humic acid (a key component of NOM) and Cr(VI) may be limited, the complexation of the resulting Cr(III) with NOM is a significant process. nih.gov The presence of organics on mineral surfaces, such as nanoparticulate magnetite, can block reactive sites, thereby inhibiting surface reactivity. nih.gov

NOM ConcentrationObserved Effect on Cr(VI) InteractionPrimary MechanismReference
Low (0-20 mg C/L)Inhibition of Cr(VI) reductionCompetitive sorption for mineral surface sites researchgate.net
High (30-100 mg C/L)Promotion of Cr(VI) reductionFormation of aqueous NOM-Cr(III) complexes, preventing mineral passivation researchgate.net
GeneralFormation of soluble Cr(III)-NOM complexesComplexation of reduced chromium researchgate.netnih.gov
GeneralBlocking of reactive mineral surface sitesSurface coverage by organic molecules nih.gov
Table 1. Effects of Natural Organic Matter (NOM) on Chromate (Cr(VI)) Interactions.

Interaction with Mineral Phases (e.g., Metal (Hydr)oxides, Sulfides, Carbonates)

Chromate interacts extensively with a variety of mineral phases, which can lead to its immobilization through adsorption, co-precipitation, or surface-mediated reduction.

Metal (Hydr)oxides: Iron and aluminum (hydr)oxides are key scavengers of chromate in soil and aquatic systems. Adsorption of chromate onto minerals like goethite, hematite (B75146), magnetite, and alumina (B75360) has been widely studied. researchgate.netacs.org The process is pH-dependent, with greater adsorption occurring at lower pH values. nih.gov On magnetite surfaces, chromate primarily forms nonprotonated monodentate mononuclear complexes. mdpi.com Studies on α-Al₂O₃ indicate that hydrogen-bonding interactions, mediated through the outer-sphere solvation shell of chromate, control the binding mechanism. acs.orgnorthwestern.edu Under anoxic conditions, iron (oxyhr)oxides, in conjunction with microbes and organic matter, play a significant role in the reduction of Cr(VI). nih.gov

Carbonates: Carbonate minerals such as calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂) also interact with chromate. Research has shown that chromate can be incorporated into the calcite structure through coprecipitation, where the CrO₄²⁻ anion substitutes for the CO₃²⁻ anion in the crystal lattice. researchgate.net The amount of chromium incorporated into calcite increases with higher chromate concentrations in the solution. researchgate.netgatech.edu Adsorption of Cr(VI) onto dolomite has also been observed, although it is considered relatively weak. researchgate.net The presence of calcite in sediments can increase their capacity for chromate adsorption. icm.edu.pl However, thin calcium carbonate coatings on other minerals, like magnetite, may not be sufficient to prevent the reduction of Cr(VI) by the underlying mineral. goldschmidtabstracts.info

Mineral PhaseType of InteractionKey FindingsReference
Metal (Hydr)oxides (e.g., Goethite, Magnetite, Alumina)Adsorption, Surface ComplexationAdsorption is pH-dependent (favored at lower pH). Forms inner-sphere and outer-sphere complexes. researchgate.netacs.orgnih.govmdpi.com
Sulfide (B99878) Minerals (via H₂S)ReductionCr(VI) is reduced to Cr(III)(OH)₃, forming elemental sulfur. The reaction rate increases with decreasing pH. pbworks.comresearchgate.net
Carbonates (e.g., Calcite, Dolomite)Coprecipitation, AdsorptionCrO₄²⁻ can substitute for CO₃²⁻ in the calcite lattice. Adsorption on dolomite is weak but present. researchgate.netgatech.eduresearchgate.net
Table 2. Summary of Chromate Interactions with Mineral Phases.

Interaction with Engineered Nanomaterials (e.g., Zero-Valent Iron, Biochar)

Engineered nanomaterials are increasingly being investigated for the remediation of chromate-contaminated water and soil due to their high reactivity and large surface areas.

Zero-Valent Iron (ZVI): Nanoscale zero-valent iron (nZVI) is a highly effective reducing agent for Cr(VI). mdpi.com The core-shell structure of nZVI particles facilitates the reduction of toxic Cr(VI) to the less toxic and less mobile Cr(III). mdpi.com The reaction involves the oxidation of Fe⁰ to Fe²⁺ and Fe³⁺, with the subsequent precipitation of Cr(III) as chromium hydroxide (B78521) or mixed Fe(III)-Cr(III) hydroxides on the nanoparticle surface. acs.orgnih.gov The effectiveness of ZVI can be impacted by groundwater geochemistry, with ions like bicarbonate and the presence of calcium potentially reducing its efficiency. acs.orgepa.gov

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, can remove Cr(VI) through both adsorption and reduction. mdpi.com Its porous structure and abundant surface functional groups provide numerous sites for Cr(VI) attachment. mdpi.comnih.gov The removal efficiency is typically higher at acidic pH, where the biochar surface is more positively charged, enhancing the electrostatic attraction of anionic chromate species. nih.govnih.gov Modifying biochar with other materials, such as metal oxides or sulfides, can enhance its removal capacity by introducing additional active sites for adsorption and reduction. mdpi.comrsc.org

Engineered NanomaterialPrimary Removal Mechanism(s)Key Research FindingsReference
Zero-Valent Iron (ZVI)Reduction, Adsorption, PrecipitationReduces Cr(VI) to Cr(III), which then precipitates as hydroxides. Efficiency is pH-dependent and can be affected by other ions. mdpi.comacs.orgnih.gov
BiocharAdsorption, ReductionAdsorption is favored at acidic pH. Removal involves electrostatic attraction and reduction by carbon and functional groups. mdpi.comnih.govnih.gov
Manganese Sulfide supported on BiocharAdsorption, Reduction/PrecipitationEffective removal via a synergistic effect between adsorption on biochar and reduction by MnS nanoparticles. rsc.org
nZVI supported on Melamine Carbon FoamAdsorption, ReductionHigh removal efficiency (>99%) at neutral pH. The composite material is easily separable from water. nih.gov
Table 3. Chromate Interactions with Engineered Nanomaterials.

Competitive Adsorption Phenomena (e.g., with Sulfate)

The adsorption of chromate onto mineral surfaces can be significantly affected by the presence of other anions that compete for the same binding sites. Due to its similar chemical properties and tetrahedral geometry, sulfate (B86663) (SO₄²⁻) is a major competitor.

Studies on minerals such as magnetite, goethite, and γ-Al₂O₃ have shown strong competitive adsorption between chromate and sulfate. mdpi.comcapes.gov.brntu.edu.tw The degree of competition is pH-dependent. Under acidic conditions, both chromate and sulfate can exist as inner-sphere complexes on magnetite, leading to intense competition. mdpi.com As pH increases, the competitive effect of sulfate on chromate adsorption tends to decrease because sulfate is more likely to form weaker, outer-sphere complexes that are more easily displaced by chromate's inner-sphere complexes. mdpi.com

Other ions commonly found in natural waters, such as bicarbonate, silicate (B1173343), and phosphate, have also been identified as inhibitors of chromate adsorption on surfaces like granular ferric hydroxide. nih.gov In contrast, some cations, like calcium, have been observed to enhance chromate adsorption. nih.gov

Competing IonEffect on Chromate AdsorptionConditions/MechanismReference
Sulfate (SO₄²⁻)Inhibition (Competition)Strong competition, especially at acidic pH where both form inner-sphere complexes. researchgate.netmdpi.com
Bicarbonate (HCO₃⁻)Inhibition (Competition)Identified as a main inhibitor of chromate adsorption on granular ferric hydroxide. nih.gov
SilicateInhibition (Competition)Decreases chromate loading on granular ferric hydroxide. nih.gov
Phosphate (PO₄³⁻)Inhibition (Competition)Decreases chromate loading on granular ferric hydroxide. nih.gov
Calcium (Ca²⁺)EnhancementEnhances chromate adsorption on granular ferric hydroxide. nih.gov
Table 4. Competitive and Cooperative Effects on Chromate Adsorption.

Ligand Exchange and Complexation Reactions

In aqueous solutions, chromate chemistry is dominated by an acid-base equilibrium involving the formation of dichromate (Cr₂O₇²⁻). This interconversion is a key complexation reaction. In alkaline or neutral solutions, the yellow tetrahedral chromate ion (CrO₄²⁻) is the predominant species. As the pH becomes more acidic, chromate ions will protonate and condense to form the orange dichromate ion. libretexts.org This equilibrium is reversible and sensitive to pH changes.

While detailed ligand exchange reactions are more extensively documented for Cr(III) complexes, where ligands like water can be replaced by ammonia, chloride, or sulfate ions, libretexts.orglibretexts.orgdocbrown.infocrunchchemistry.co.uk the principle also applies to Cr(VI) chemistry. For example, in the presence of hydrogen peroxide in an acidic solution, chromate can form a peroxo complex, such as chromium(VI) oxide peroxide (CrO(O₂)₂), which is an uncharged covalent molecule. acs.org The formation of complexes with other ligands can occur, influencing the speciation and reactivity of Cr(VI) in solution.

Reactant/ConditionResulting Species/ComplexReaction TypeReference
Acidic pH (H⁺)Dichromate (Cr₂O₇²⁻)Acid-base/Condensation libretexts.org
Alkaline pH (OH⁻)Chromate (CrO₄²⁻)Acid-base/Hydrolysis of Dichromate libretexts.org
Hydrogen Peroxide (H₂O₂) in acidChromium(VI) oxide peroxide (CrO(O₂)₂)Complexation/Ligand Exchange acs.org
Table 5. Key Complexation and Ligand Exchange Reactions of Chromate.

Compound Name Directory

Compound NameChemical Formula
ChromateCrO₄²⁻
HydrogenH
Natural Organic MatterNOM
SulfateSO₄²⁻
Zero-Valent IronFe⁰
BiocharNot applicable (complex mixture)
Goethiteα-FeO(OH)
Hematiteα-Fe₂O₃
MagnetiteFe₃O₄
NontroniteNa₀.₃Fe₂(Si,Al)₄O₁₀(OH)₂·nH₂O
Alumina / Aluminum OxideAl₂O₃
Hydrogen SulfideH₂S
Chromium(III) HydroxideCr(OH)₃
Elemental SulfurS
CalciteCaCO₃
DolomiteCaMg(CO₃)₂
BicarbonateHCO₃⁻
SilicateSiO₄⁴⁻ (general form)
PhosphatePO₄³⁻
CalciumCa²⁺
DichromateCr₂O₇²⁻
Hydrogen PeroxideH₂O₂
Chromium(VI) Oxide PeroxideCrO(O₂)₂
Manganese SulfideMnS
AmmoniaNH₃
ChlorideCl⁻
Table 6. List of Compound Names Mentioned in the Article.

Computational and Spectroscopic Approaches to Chromium Vi Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations have become indispensable in understanding the fundamental properties of chromate (B82759) and hydrogen chromate. Methods like Density Functional Theory (DFT) and ab initio calculations allow for the accurate prediction of molecular structures, electronic properties, and reaction energetics. arxiv.orgaps.org

The electronic structure of chromate and hydrogen chromate is fundamental to their reactivity. The chromate ion (CrO₄²⁻) possesses a tetrahedral geometry, and its electronic properties have been a subject of numerous theoretical studies. youtube.comnih.gov Hydrogen chromate (HCrO₄⁻), the conjugate acid of chromate, is prevalent in more acidic conditions and exhibits distinct electronic characteristics. nih.gov

Advanced ab initio theoretical approaches, such as those based on Green's function functionals, have been employed to explore the electronic band structure of chromium-containing compounds. arxiv.orgresearchgate.net These methods provide a more detailed understanding of electron correlation effects, which are significant in transition metal compounds. The electronic structure directly influences the spectroscopic properties of these ions, with the tetrahedral coordination of Cr(VI) in chromate giving rise to a distinct pre-edge peak in X-ray absorption spectra. researchgate.net

Table 1: Computed Properties of Hydrogen Chromate (HCrO₄⁻)

Property Value Source
Molecular Formula CrHO₄⁻ PubChem nih.gov
Molecular Weight 117.002 g/mol PubChem nih.gov
IUPAC Name hydroxy-oxido-dioxochromium PubChem nih.gov

This table is interactive. Click on the headers to sort.

The adsorption of chromate and hydrogen chromate onto mineral surfaces is a critical process governing their mobility in the environment. DFT calculations have been extensively used to model these adsorption mechanisms at the atomic scale. nih.govresearchgate.net These studies often focus on interactions with common soil and sediment components like iron and aluminum oxides.

For instance, DFT modeling of chromate adsorption onto ferrihydrite nanoparticles has revealed the formation of both monodentate and bidentate inner-sphere complexes, as well as outer-sphere complexes. nih.gov Similarly, studies on boehmite (γ-AlOOH) have shown that chromate primarily forms outer-sphere complexes over a wide pH range, with a smaller fraction of inner-sphere complexes under acidic conditions. nih.gov The calculated Gibbs free energies of adsorption from these models help to predict the favorability of different surface complexation modes. nih.gov

Table 2: Adsorption Mechanisms of Chromate on Mineral Surfaces

Mineral Primary Adsorption Mechanism Supporting Evidence
Ferrihydrite Inner-sphere and outer-sphere complexes DFT calculations, EXAFS nih.gov
Boehmite Primarily outer-sphere complexes, with some inner-sphere complexes in acidic conditions DFT calculations, EXAFS, ATR-FTIR nih.gov
Illite & Kaolinite Outer-sphere complexation, especially at lower Cr(VI) concentrations Surface complexation models, Spectroscopic measurements nih.gov

This table is interactive. Users can filter by mineral type.

The redox transformation of Cr(VI) to the less toxic Cr(III) is a key area of research. Computational methods are employed to investigate the reaction pathways and identify the transition states of these complex reactions. The reduction of Cr(VI) by organic compounds, for example, is a major pathway for its attenuation in the environment. nih.gov

Kinetic models, often informed by computational data, can be established to describe the relative contributions of different reaction pathways over time. nih.gov For example, in the oxidation of Cr(III) in the presence of manganese oxides, different pathways, including direct oxidation by oxygen and catalytic oxidation, can be delineated. nih.govresearchgate.net While direct computational studies on the transition states of chromate redox reactions are complex, the broader understanding of Cr(VI) reactivity is significantly enhanced by these theoretical approaches. bohrium.comresearchgate.net

Molecular Dynamics Simulations for Environmental Fate Modeling

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of chromate and hydrogen chromate in environmental systems, particularly in aqueous solutions and at interfaces. acs.orgprinceton.edu These simulations track the movement of individual atoms and molecules over time, offering insights into solvation, diffusion, and partitioning processes that are crucial for predicting environmental fate and transport. nih.govmdpi.com

An ab initio quantum-mechanical charge-field molecular-dynamics (QMCF-MD) simulation of the chromate ion in water revealed that the first hydration shell consists of approximately 14 water molecules. nih.govresearchgate.net The mean residence time of these water molecules in the first hydration shell was calculated to be 2.2 picoseconds. nih.gov Such simulations are vital for understanding the fundamental interactions of chromate with its immediate environment, which in turn influences its macroscopic behavior. MD simulations can also be used to predict the partitioning of contaminants at interfaces, such as the water-air interface, which has important implications for their environmental distribution. acs.org

Table 3: Key Parameters from MD Simulation of Aqueous Chromate

Parameter Value Source
First Hydration Shell Coordination Number 14 water molecules PubMed nih.gov
Mean Cr-O(water) Distance 1.82 Å (between chromate oxygen and water hydrogen) PubMed nih.gov
Average Coordination of Chromate Oxygen 2.6 water molecules PubMed nih.gov

This table is interactive. Click on the headers to sort.

Spectroscopic Interpretation and Corroboration with Theoretical Models

The synergy between spectroscopic measurements and theoretical calculations is essential for a comprehensive understanding of chromium(VI) chemistry. Spectroscopic techniques provide experimental data on the structure and environment of chromate and hydrogen chromate, while theoretical models are used to interpret these spectra and provide a deeper mechanistic understanding. nih.govbohrium.com

For example, the interpretation of UV-Vis absorption spectra of chromate solutions can be aided by Time-Dependent Density Functional Theory (TD-DFT) calculations. docbrown.inforesearchgate.netmdpi.comsharif.educhemrxiv.org These calculations can predict the electronic transitions responsible for the observed absorption bands. Similarly, vibrational spectra, such as those obtained from Raman and infrared spectroscopy, can be correlated with theoretical frequency calculations to assign vibrational modes and identify different chromium species and their interactions. researchgate.netresearchgate.netmdpi.com The combination of spectroscopic data (e.g., EXAFS, ATR-FTIR) with quantum chemical calculations has been particularly powerful in elucidating the nature of chromate surface complexes on minerals. nih.gov

Table 4: Spectroscopic Techniques and Their Correlation with Theoretical Models for Chromate Analysis

Spectroscopic Technique Information Obtained Corresponding Theoretical Model
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, speciation based on pH Time-Dependent DFT (TD-DFT) docbrown.infomdpi.com
Raman Spectroscopy Vibrational modes, speciation in solution DFT frequency calculations researchgate.netualberta.ca
Infrared (IR) Spectroscopy Vibrational modes, surface complexation DFT frequency calculations nih.govmdpi.com

This table is interactive. Users can filter by spectroscopic technique.

Innovative Remediation Strategies for Chromium Vi Contamination Mechanistic and Fundamental Research

Chemical Reduction Technologies (Focus on Underlying Mechanisms)

Chemical reduction is a widely employed strategy for Cr(VI) detoxification. This approach involves the transfer of electrons from a reducing agent to Cr(VI), resulting in its conversion to Cr(III), which readily precipitates out of solution as chromium hydroxide (B78521). saltcreektech.compbworks.com The efficacy of this process is highly dependent on the reductant used and the prevailing environmental conditions, such as pH. acs.org

Use of Green Rusts and Iron-Based Reductants

Green rusts, which are mixed Fe(II)-Fe(III) hydroxides, are highly reactive minerals found in anaerobic soils and sediments and are potent reductants for Cr(VI). nih.govacs.org The reduction mechanism involves multiple steps. Initially, chromate (B82759) anions can replace the interlayer anions (like sulfate (B86663) or carbonate) in the green rust structure. geologyscience.ru Following this, an electron transfer occurs from the structural Fe(II) to the interlayer Cr(VI), reducing it to Cr(III). geologyscience.ru

The reaction kinetics are influenced by the specific type of green rust, its surface area, and the concentration of ferrous iron. nih.govacs.org Studies have shown that the reaction can be described by the expression d[Cr(VI)]/dt = -k[Cr(VI)][GR]. nih.govacs.org The reduction process leads to the formation of stable Cr(III)-bearing solids. One key mechanism involves the precipitation of a chromium(III) oxyhydroxide layer on the surface of the green rust particles, which can sometimes passivate the surface and slow down the reaction rate. researchgate.netacs.org Over time, more stable mineral phases evolve, such as Cr-substituted goethite or chromium(III)-substituted magnetite and lepidocrocite, which effectively immobilize the chromium, making it less likely to be released back into the environment. nih.govgeologyscience.ru

Table 1: Kinetic Data for Cr(VI) Reduction by Different Green Rust (GR) Types
Green Rust TypePseudo-First-Order Rate Coefficient (k_obs) (s⁻¹)Key FindingsReference
GR Chloride3.7 x 10⁻²Most rapid reductant of Cr(VI) on a mass basis. nih.govacs.org
GR CarbonateIntermediate RateReaction can be slowed by surface passivation from Cr(III) precipitate. nih.govacs.org
GR Sulfate1.22 x 10⁻³Slower reduction rate compared to chloride and carbonate forms. nih.govacs.org

Application of Reduced Sulfur Compounds

Reduced sulfur compounds, particularly hydrogen sulfide (B99878) (H₂S), are effective reductants for Cr(VI) in aqueous systems. pbworks.com The reaction stoichiometry has been established as: 2CrO₄²⁻ + 3H₂S + 4H⁺ → 2Cr(OH)₃(s) + 3S(s) + 2H₂O. pbworks.com

The reaction mechanism is thought to proceed in three main steps:

Formation of an intermediate complex : An inner-sphere thio-ester like complex, {H₂O₄Cr(VI)S}²⁻, forms between chromate and sulfide. pbworks.com

Intramolecular electron transfer : An electron is transferred within this complex, leading to the formation of intermediate Cr(IV) species. pbworks.com

Subsequent fast reactions : The intermediate chromium species undergo further rapid reduction steps to yield the final Cr(III) product. pbworks.com

Adsorption-Based Remediation Mechanisms

Adsorption is a surface phenomenon where contaminants are removed from an aqueous solution by accumulating on the surface of a solid material (adsorbent). mdpi.com For chromate removal, the mechanism is often a combination of physical and chemical processes, including electrostatic attraction, surface complexation, ion exchange, and chemical reduction. mdpi.comnih.gov

Carbonaceous Adsorbents (e.g., Biochar, Activated Carbon, Carbon Nanotubes)

Carbonaceous materials are widely studied for Cr(VI) adsorption due to their large surface area, porous structure, and versatile surface chemistry. mdpi.com

Biochar : Derived from the pyrolysis of biomass, biochar removes Cr(VI) through a combination of mechanisms. Under acidic conditions, the biochar surface becomes protonated, leading to a strong electrostatic attraction with negatively charged chromate species (HCrO₄⁻ and Cr₂O₇²⁻). nih.govacs.org A key mechanism is the reduction of adsorbed Cr(VI) to Cr(III) by electron-donating functional groups (like hydroxyl and carboxyl groups) and aromatic π-electron systems present in the biochar's organic components. nih.govacs.orgproquest.com The resulting Cr(III) can then be adsorbed onto the biochar surface through ion exchange or complexation, or it may be released back into the solution. nih.govnih.gov The contribution of the redox reaction can be significant, accounting for over 60% of the total removal in some cases. nih.govnih.gov

Activated Carbon (AC) : AC is a highly effective adsorbent due to its extensive microporous structure and large surface area. davidpublisher.com The primary mechanisms for Cr(VI) removal by AC are adsorption coupled with reduction. nih.gov Acidic functional groups on the AC surface play a crucial role. nih.gov Similar to biochar, Cr(VI) anions are first adsorbed onto the positively charged AC surface at low pH. austinpublishinggroup.com Subsequently, the adsorbed Cr(VI) is reduced to Cr(III) by the carbon matrix or surface functional groups. nih.gov The newly formed Cr(III) cations can then be adsorbed at different sites on the carbon surface. The efficiency of this process can be enhanced by modifying the AC surface to introduce specific functional groups. davidpublisher.com

Carbon Nanotubes (CNTs) : CNTs, particularly multi-walled carbon nanotubes (MWCNTs), exhibit superior adsorption capability for Cr(VI) compared to activated carbon. nih.gov The primary removal mechanisms include electrostatic interactions, ion exchange, and intraparticle diffusion. nih.gov At low pH, the protonated surface of CNTs electrostatically attracts chromate anions. Upon adsorption, Cr(VI) can be reduced to Cr(III) on the CNT surface. researchgate.net The high surface area and unique electronic properties of CNTs facilitate these interactions, making them highly efficient even at low contaminant concentrations. nih.govnih.gov

Table 2: Comparison of Cr(VI) Adsorption Mechanisms on Carbonaceous Materials
AdsorbentPrimary MechanismsInfluence of pHKey FindingsReference
BiocharElectrostatic attraction, Redox reaction (Cr(VI) → Cr(III)), Ion exchangeHigher adsorption at low pH due to surface protonation.Redox reaction accounts for a major portion (e.g., 61.49%) of removal. nih.govnih.gov
Activated CarbonAdsorption-reduction coupling, Electrostatic attractionOptimal adsorption typically at acidic pH (e.g., pH 6).Surface functional groups are critical; thermal treatment can enhance capacity to 48 mg/g. nih.govaustinpublishinggroup.com
Carbon Nanotubes (MWCNTs)Electrostatic interactions, Ion exchange, Intraparticle diffusion, Surface reductionRemoval is higher at lower pH.Superior adsorption capability compared to activated carbon, with up to 98% removal of a 100 ppb solution. nih.govresearchgate.net

Biopolymer-Based Adsorbents (e.g., Chitosan)

Chitosan, a biopolymer derived from chitin, is an effective adsorbent for Cr(VI) due to the presence of amino (-NH₂) and hydroxyl (-OH) groups in its structure. nih.gov The adsorption mechanism is highly pH-dependent. researchgate.net In acidic solutions (optimally around pH 3-4), the amino groups become protonated (-NH₃⁺), creating a positively charged surface. nih.govmdpi.com This positive charge facilitates strong electrostatic interactions with the anionic Cr(VI) species (HCrO₄⁻). mdpi.com

Mineral Adsorbents

Various natural minerals and metal oxides serve as effective adsorbents for chromate. Their stable chemical properties and high efficiency make them suitable for environmental remediation. nih.gov The adsorption mechanisms on minerals like hematite (B75146), magnetite, and clays (B1170129) primarily involve surface complexation and ion exchange. nih.govresearchgate.net

For iron (hydr)oxides such as hematite and goethite, chromate forms inner-sphere complexes directly with the iron atoms on the mineral surface. researchgate.net The geometry of this complexation can vary with conditions; monodentate complexes may be favored at alkaline pH and low surface coverage, while bidentate complexes are more common at acidic pH and high surface coverage. researchgate.net In addition to adsorption, some iron-bearing minerals like magnetite and pyrite (B73398) can also chemically reduce Cr(VI) to Cr(III), adding another pathway for immobilization. dntb.gov.ua Clay minerals, due to their layered structure and cation exchange capacity, can also adsorb chromium species, often involving chemical bonding and surface complexation. mdpi.com

Coupled Remediation Processes and Synergistic Effects (Mechanistic Insights)

Combining different remediation strategies can lead to synergistic effects, resulting in more efficient and complete removal of Cr(VI) than any single process alone. These coupled processes often involve the interplay of biological, chemical, and physical mechanisms.

Plant-Microbe Interactions: The synergy between plants and plant-growth-promoting bacteria (PGPB) is another powerful coupled approach for chromium remediation. nieindia.org PGPB can enhance phytoremediation efficiency through several mechanisms:

Enhanced Plant Growth: PGPB promote plant growth and biomass production, even in the presence of toxic chromium, by producing phytohormones and improving nutrient uptake. nieindia.org

Increased Cr Bioavailability: Some bacteria can produce siderophores or alter soil pH, which can increase the bioavailability of chromium for plant uptake.

This combined phyto- and bioremediation approach leverages the strengths of both systems, leading to more effective stabilization and removal of chromium from the soil. nieindia.org

Physical-Chemical-Biological Coupling: Advanced remediation systems can couple physical methods with biological and chemical ones. For example, electrokinetic remediation can be combined with a permeable reactive barrier (PRB) containing microorganisms or chemical reductants. researchgate.net The electric field transports the mobile Cr(VI) anions toward the anode, forcing them to pass through the reactive barrier where they are reduced and immobilized, leading to highly efficient removal. researchgate.net

Table 4: Examples of Coupled Remediation Processes for Cr(VI)

Coupled Process Components Synergistic Mechanism
Chemical-Biological Ferrous Sulfate + Microbial Digestate Microbes regenerate chemical reductants (Fe(II), sulfides) that accelerate Cr(VI) reduction. nih.gov
Phytoremediation-Bioremediation Plants + Plant-Growth-Promoting Bacteria (PGPB) PGPB enhance plant tolerance and growth while also directly reducing Cr(VI) in the rhizosphere. nieindia.org
Electrokinetic-PRB Electric Field + Permeable Reactive Barrier (e.g., with microbes or ZVI) Electrokinetics transports Cr(VI) to the barrier, where it is efficiently reduced and immobilized. researchgate.net

Future Research Directions and Unresolved Questions in the Study of Hydrogen Chromate Hcro₄⁻

The environmental behavior and toxicological impact of hexavalent chromium, which exists predominantly as hydrogen chromate (B82759) (HCrO₄⁻) and chromate (CrO₄²⁻) in aqueous systems, are governed by a complex interplay of chemical, physical, and biological processes. Despite decades of research, significant knowledge gaps remain. Future investigations are crucial for developing more effective remediation strategies and for accurately predicting the fate of chromium(VI) in the environment. This article outlines key areas where further research is needed, focusing on reaction networks, analytical techniques, predictive modeling, and biogeochemical interactions.

Q & A

Basic Question: How does pH influence the equilibrium between chromate (CrO42⁻) and dichromate (Cr2O72⁻) ions?

Methodological Answer:
The equilibrium between chromate and dichromate is governed by the reaction:
2 CrO42⁻ + 2 H⁺ ⇌ Cr2O72⁻ + H2O .

  • At neutral/basic pH (pH > 6.5): Chromate (CrO42⁻, yellow) dominates due to low H⁺ concentration .
  • At acidic pH (pH < 6.5): Dichromate (Cr2O72⁻, orange) forms as H⁺ shifts equilibrium to the right .
    Experimental Design:
    • Use UV-Vis spectroscopy to monitor absorbance at 350 nm (CrO42⁻) and 450 nm (Cr2O72⁻) while titrating with H2SO4 or NaOH.
    • Validate pH-dependent speciation via ion chromatography .

Advanced Question: How can researchers resolve contradictions in redox potential data for CrO42⁻ under varying pH conditions?

Methodological Answer:
Chromate’s redox behavior shifts with pH:

  • Acidic conditions: Cr2O72⁻ acts as a strong oxidizer (ε₀ = 1.33 V):
    Cr2O72⁻ + 14 H3O⁺ + 6 e⁻ → 2 Cr³⁺ + 21 H2O .
  • Alkaline conditions: CrO42⁻ exhibits weaker oxidation (ε₀ = -0.13 V):
    CrO42⁻ + 4 H2O + 3 e⁻ → Cr(OH)3 + 5 OH⁻ .
    Contradiction Analysis:
    • Re-evaluate experimental conditions (e.g., ionic strength, competing ligands).
    • Use cyclic voltammetry to compare redox potentials under controlled pH .

Basic Question: What methodologies identify hydrogen chromate (HCrO4⁻) in aqueous systems?

Methodological Answer:
Hydrogen chromate (HCrO4⁻) forms at intermediate pH (pH 6.0–6.5) .

  • Techniques:
    • pH Titration: Monitor speciation shifts via colorimetry (yellow → orange).
    • Raman Spectroscopy: Identify HCrO4⁻ peaks at 850–900 cm⁻¹ .
    • Ion-Selective Electrodes: Calibrate for HCrO4⁻ detection in buffered solutions .

Advanced Question: How to design experiments to quantify Cr(VI) sorption efficiency on modified zeolites?

Methodological Answer:
CrO42⁻ adsorption is optimal at neutral pH (pH 7) due to its stability and smaller ionic radius compared to Cr2O72⁻ .

  • Methodology:
    • Prepare Cr(VI) solutions at pH 6–8 and expose to zeolite sorbents.
    • Measure residual Cr(VI) via ICP-MS or colorimetric diphenylcarbazide assay .
    • Analyze sorption isotherms (Langmuir/Freundlich models) to assess binding capacity .

Basic Question: Why do chromate solutions exhibit yellow coloration?

Methodological Answer:
The yellow color arises from ligand-to-metal charge transfer (LMCT) transitions, where electrons shift from O²⁻ (2p orbitals) to Cr⁶⁺ (3d orbitals) .
Validation:

  • Compare UV-Vis spectra of CrO42⁻ (λmax ≈ 350 nm) and Cr2O72⁻ (λmax ≈ 450 nm) .

Advanced Question: How to address discrepancies in chromate solubility reported in literature?

Methodological Answer:
Chromate solubility depends on counterions and hydration:

  • Soluble salts: Na2CrO4, K2CrO4 (high solubility due to low lattice energy) .
  • Insoluble salts: BaCrO4, PbCrO4 (high lattice energy) .
    Resolution Strategy:
    • Replicate experiments using standardized reagents (e.g., ACS-grade salts).
    • Measure solubility via gravimetric analysis after saturation and filtration .

Basic Question: What safety protocols are critical for handling Cr(VI) species in lab settings?

Methodological Answer:

  • Containment: Use fume hoods for acidified Cr(VI) solutions to avoid inhalation .
  • Waste Management: Reduce Cr(VI) to Cr(III) with FeSO4 or NaHSO3 before disposal .
  • PPE: Nitrile gloves, lab coats, and eye protection .

Advanced Question: How to model CrO42⁻ transport in groundwater systems contaminated with mixed pollutants?

Methodological Answer:

  • Speciation Modeling: Use PHREEQC or Geochemist’s Workbench to predict CrO42⁻/HCrO4⁻ ratios based on pH and redox conditions .
  • Field Sampling: Collect groundwater samples with inert materials (e.g., HDPE bottles) to prevent redox shifts .
  • Competitive Ion Analysis: Test co-existing anions (e.g., SO42⁻, NO3⁻) for interference in transport .

Basic Question: What spectroscopic techniques differentiate CrO42⁻ from Cr2O72⁻?

Methodological Answer:

  • UV-Vis Spectroscopy: CrO42⁻ absorbs at 350 nm; Cr2O72⁻ at 450 nm .
  • Raman Spectroscopy: CrO42⁻ shows peaks at 847 cm⁻¹ (symmetric stretch); Cr2O72⁻ at 905 cm⁻¹ .

Advanced Question: How to optimize electrochemical methods for Cr(VI) reduction to Cr(III)?

Methodological Answer:

  • Electrode Selection: Use Fe⁰ or Al electrodes in acidic media for efficient Cr(VI) → Cr(III) reduction .
  • Parameter Optimization: Adjust current density (10–50 mA/cm²) and pH (2–4) to maximize Faradaic efficiency .
  • Post-Treatment Validation: Quantify Cr(III) via EDTA titration or XANES spectroscopy .

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